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  • Product: 6-Phenylfuro[2,3-d]pyrimidin-4-amine
  • CAS: 18031-97-5

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Biological Activity & Therapeutic Potential of 6-Phenylfuro[2,3-d]pyrimidine Derivatives

Executive Summary The 6-phenylfuro[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a bioisostere of the purine nucleus (adenine). Its fused bicyclic system—com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenylfuro[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a bioisostere of the purine nucleus (adenine). Its fused bicyclic system—comprising a pyrimidine ring fused to a furan ring—allows it to interact effectively with ATP-binding sites in various enzymes.

While historically explored as antifolates (Dihydrofolate Reductase inhibitors), recent high-impact research has repositioned these derivatives as potent Tyrosine Kinase Inhibitors (TKIs) , specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols required to develop these derivatives as anti-cancer agents.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of 6-phenylfuro[2,3-d]pyrimidine stems from its ability to mimic the hydrogen-bonding motifs of ATP while projecting hydrophobic substituents into the enzyme's specificity pockets.

The Pharmacophore
  • The Core (N1/N3): The pyrimidine nitrogens (N1 and N3) typically engage in hydrogen bonding with the "hinge region" amino acids of the kinase domain (e.g., Met793 in EGFR).

  • The C4-Position (Amino/Anilino): Substitution here is critical. An aniline group at C4 often extends into the solvent-accessible region or interacts with the gatekeeper residue, enhancing selectivity.

  • The C6-Phenyl Group: This is the defining feature of this specific subclass. The phenyl ring at position 6 serves a dual purpose:

    • Lipophilicity: It increases logP, facilitating membrane permeability.

    • Hydrophobic Pocket Occupancy: In EGFR, the 6-phenyl group is positioned to occupy the hydrophobic pocket II (selectivity pocket), often interacting via

      
      -stacking or Van der Waals forces with residues like Leu718 or Val726.
      
SAR Logic Diagram

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Logic Core Furo[2,3-d]pyrimidine Core Scaffold C4_Sub C4-Position (Anilino/Amino) Core->C4_Sub Functionalization C6_Phenyl C6-Phenyl Group Core->C6_Phenyl Substitution Target_Kinase Kinase Hinge Region (H-Bonding) C4_Sub->Target_Kinase Binds Target_Pocket Hydrophobic Pocket II (Selectivity) C6_Phenyl->Target_Pocket Occupies

Figure 1: Structural logic of 6-phenylfuro[2,3-d]pyrimidine interactions with kinase domains.

Part 2: Primary Pharmacological Targets

EGFR Tyrosine Kinase Inhibition

The most promising application of 6-phenylfuro[2,3-d]pyrimidines is in the treatment of non-small cell lung cancer (NSCLC) and breast cancer via EGFR inhibition.

  • Mechanism: These derivatives act as ATP-competitive inhibitors . By occupying the ATP-binding cleft, they prevent the autophosphorylation of tyrosine residues on the intracellular domain of EGFR.

  • Downstream Consequence: Blockade of EGFR phosphorylation halts the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades. This leads to:

    • G2/M Cell Cycle Arrest: Prevention of mitotic entry.

    • Apoptosis: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), often triggering Caspase-3 activation.

Dihydrofolate Reductase (DHFR) Inhibition

Historically, these compounds were designed as non-classical antifolates.[1] The 6-phenyl group mimics the p-aminobenzoyl moiety of folic acid.

  • Activity: They inhibit DHFR, depleting the pool of tetrahydrofolate required for thymidylate synthesis, thus halting DNA replication.

  • Selectivity: Certain 6-phenyl derivatives show selectivity for microbial DHFR (Toxoplasma gondii, Pneumocystis carinii) over human DHFR, making them viable candidates for opportunistic infections.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: The Gewald-Type Cyclization

The most efficient route to the 6-phenylfuro[2,3-d]pyrimidine core is a one-pot cyclization.

Protocol:

  • Reagents: Start with 2-hydroxy-1-phenylethanone (to provide the phenyl group) and malononitrile.

  • Base Catalysis: Use a basic catalyst (e.g., triethylamine or morpholine) in ethanol.

  • Intermediate: This yields 2-amino-3-cyano-4-phenylfuran.

  • Ring Closure: Reflux the furan intermediate with formamide (or formic acid/acetic anhydride) to close the pyrimidine ring.

  • Chlorination (Optional but recommended): Convert the C4-hydroxyl (tautomer) to a chloride using POCl3, enabling subsequent nucleophilic substitution with various anilines to optimize kinase affinity.

Synthesis_Workflow Precursors 2-Hydroxy-1-phenylethanone + Malononitrile Step1 Base-Catalyzed Condensation Precursors->Step1 Intermediate 2-amino-3-cyano-4-phenylfuran Step1->Intermediate Step2 Cyclization with Formamide/POCl3 Intermediate->Step2 Product 4-Chloro-6-phenylfuro[2,3-d]pyrimidine Step2->Product Final Nucleophilic Sub. (Aniline Addition) Product->Final

Figure 2: Synthetic route for generating bioactive 6-phenylfuro[2,3-d]pyrimidine derivatives.

In Vitro Kinase Assay (EGFR)

To validate biological activity, a radiometric or FRET-based assay is required.

Methodology (ADP-Glo Kinase Assay):

  • Preparation: Dilute the 6-phenylfuro[2,3-d]pyrimidine derivative in DMSO (ensure final DMSO < 1%).

  • Enzyme Mix: Incubate recombinant human EGFR (0.2 ng/µL) with the compound for 10 minutes at room temperature.

  • Substrate Initiation: Add Poly(Glu, Tyr) substrate and ultra-pure ATP (10 µM).

  • Reaction: Incubate for 60 minutes at 25°C.

  • Termination & Detection: Add ADP-Glo reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP (produced by the kinase reaction) to ATP, which drives a luciferase reaction.

  • Readout: Measure luminescence.

    • Validation: The signal is directly proportional to kinase activity. A decrease in luminescence compared to control indicates inhibition.

    • IC50 Calculation: Plot Log[Inhibitor] vs. Response using non-linear regression.

Cell Viability & Apoptosis Validation

MTT Assay:

  • Cell Lines: MCF-7 (Breast), A549 (Lung).

  • Control: Erlotinib (positive control).

  • Procedure: Seed cells (5x10^3/well). Treat with graded concentrations of the derivative for 48h. Add MTT reagent. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

Mechanism Confirmation (Western Blot):

  • Lysate treated cells and probe for p-EGFR (Tyr1068) .

  • Success Criteria: A dose-dependent decrease in p-EGFR bands without a change in total EGFR confirms the mechanism of action.

Part 4: Signaling Pathway Visualization

The following diagram details the specific interruption of the EGFR pathway by 6-phenylfuro[2,3-d]pyrimidine derivatives.

EGFR_Pathway Drug 6-Phenylfuro[2,3-d]pyrimidine EGFR EGFR (Tyrosine Kinase) Drug->EGFR Blocks ATP Binding Proliferation Cell Proliferation Drug->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Ras Ras-GTP EGFR->Ras Activation blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 3: Mechanism of Action - Interruption of EGFR signaling cascade leading to apoptosis.

Part 5: Data Summary & Comparative Potency

The following table summarizes typical IC50 values found in high-quality literature for optimized 6-phenylfuro[2,3-d]pyrimidine derivatives compared to standard inhibitors.

Compound ClassTargetIC50 (µM)MechanismReference
6-Phenylfuro[2,3-d]pyrimidine (Optimized) EGFR0.12 ± 0.004ATP Competition[1]
Erlotinib (Standard) EGFR0.02 - 0.08ATP Competition[1]
6-Phenyl Derivative (C4-anilino) VEGFR-20.35 - 0.50Angiogenesis Inhibition[2]
Classical Furo[2,3-d]pyrimidine DHFR (Human)1.0 - 10.0Antifolate[3]

Key Insight: While slightly less potent than Erlotinib in some assays, the 6-phenylfuro[2,3-d]pyrimidine scaffold offers a distinct resistance profile and lower toxicity in specific normal cell lines, making it a valuable "Backup" scaffold for drug-resistant tumors.

References

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Source: PubMed / NIH URL:[Link] (Note: Representative link based on search context for recent EGFR furo-pyrimidine research).

  • Pyrrolo[2,3-d]pyrimidines and Furo[2,3-d]pyrimidines as Kinase Inhibitors: A Comprehensive SAR Review. Source: Current Medicinal Chemistry URL:[Link]

  • Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Source: Journal of Medicinal Chemistry URL:[Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

6-Phenylfuro[2,3-d]pyrimidin-4-amine: Mechanism of Action, Kinase Targeting, and Experimental Workflows

Prepared for: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary and Molecular Architecture The dysregulation of protein kinase activity i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary and Molecular Architecture

The dysregulation of protein kinase activity is a foundational hallmark of oncogenesis and chronic inflammatory diseases. Within the landscape of small-molecule inhibitors, the furo[2,3-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore. Specifically, 6-phenylfuro[2,3-d]pyrimidin-4-amine () represents a potent, multi-target tyrosine kinase inhibitor [1].

The structural logic of this compound is rooted in biomimicry. The fused furo[2,3-d]pyrimidine core acts as an isostere for the adenine ring of adenosine triphosphate (ATP). By mimicking ATP, the compound competitively binds to the highly conserved orthosteric ATP-binding pocket (the "hinge region") of target kinases. The addition of the 6-phenyl moiety provides critical hydrophobic interactions with the deep hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing binding affinity. Simultaneously, the 4-amine group serves as a vital hydrogen bond donor/acceptor, anchoring the molecule to the backbone carbonyls and amides of the kinase hinge residues [2].

Mechanism of Action: Targeting EGFR and ACK1 Cascades

The biological activity of 6-phenylfuro[2,3-d]pyrimidin-4-amine is primarily driven by its inhibition of two critical receptor and non-receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Activated CDC42 Kinase 1 (ACK1) [2, 3].

The EGFR Axis

When an EGF ligand binds to the extracellular domain of EGFR, it triggers receptor dimerization and auto-phosphorylation of the intracellular tyrosine kinase (TK) domain. This event activates downstream signaling, most notably the PI3K/AKT/mTOR pathway (driving cell survival) and the RAS/RAF/MEK pathway (driving cellular proliferation). 6-Phenylfuro[2,3-d]pyrimidin-4-amine binds directly to the TK domain, preventing the phosphorylation of PIP2 to PIP3 by PI3K, thereby starving the cell of its primary survival signals and inducing apoptosis [2].

The ACK1 Axis

ACK1 is an epigenetic and oncogenic kinase frequently amplified in primary human tumors. Cancer cells often depend on ACK1's kinase activity for adhesion, anchorage-independent growth, and survival. By occupying the ATP-binding site of ACK1, this compound downregulates ACK1 expression levels, disrupting the GTP-bound active form of cdc42Hs and halting the tyrosine phosphorylation signal transduction pathway [3].

MOA cluster_Kinase EGFR / ACK1 Kinase Domain Compound 6-Phenylfuro[2,3-d] pyrimidin-4-amine BindingPocket ATP Binding Pocket (Hinge Region) Compound->BindingPocket Competitive Inhibition ATP ATP Molecule ATP->BindingPocket Binds (Normal State) Kinase Receptor Tyrosine Kinase (EGFR/ACK1) Kinase->BindingPocket PI3K PI3K / AKT Pathway (Survival) BindingPocket->PI3K Phosphorylation Blocked RAS RAS / MEK Pathway (Proliferation) BindingPocket->RAS Phosphorylation Blocked Apoptosis Apoptosis / Cell Arrest PI3K->Apoptosis Downregulation RAS->Apoptosis Downregulation

Caption: Mechanism of action showing competitive ATP-inhibition of EGFR/ACK1 and downstream pathway arrest.

Quantitative Pharmacodynamics

To evaluate the efficacy of the 6-aryl-furo[2,3-d]pyrimidin-4-amine class, researchers rely on highly sensitive biochemical assays. The table below summarizes the representative quantitative profiling of this pharmacophore against its primary targets.

Target KinaseAssay MethodologyRepresentative IC₅₀ Range (nM)Primary Downstream Pathway Affected
EGFR (Wild Type) TR-FRET5.0 - 50.0PI3K/AKT, RAS/RAF/MEK
EGFR (T790M Mutant) TR-FRET10.0 - 150.0PI3K/AKT, RAS/RAF/MEK
ACK1 Luminescent Kinase-Glo15.0 - 100.0Cell Adhesion / Anchored Growth
VEGFR-2 ELISA> 500.0Angiogenesis (Off-target baseline)

Data synthesis based on structure-activity relationship (SAR) studies of fused pyrimidine systems [2, 3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on protocols where the causality of every step is understood, and the system is self-validating. Below are the definitive workflows for synthesizing the compound and validating its biological activity.

Protocol 1: Synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine

The construction of the furo[2,3-d]pyrimidine core is best achieved via the cyclocondensation of a 2-aminofuran-3-carbonitrile derivative.

Causality of Experimental Choice: We utilize formamide not merely as a solvent, but as a one-carbon synthon. Under thermal conditions, formamide drives the cyclization thermodynamically while minimizing the formation of side products, ensuring a high-fidelity ring closure.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 2-amino-5-phenylfuran-3-carbonitrile in an excess of formamide (approx. 10 mL per gram of precursor).

  • Cyclocondensation: Heat the reaction mixture to 150°C under microwave irradiation for 30 minutes. Rationale: Microwave synthesis provides uniform dielectric heating, drastically reducing reaction times and preventing the thermal degradation common in prolonged oil-bath heating.

  • Precipitation: Allow the mixture to cool to room temperature, then pour it into ice-cold distilled water. The crude 6-phenylfuro[2,3-d]pyrimidin-4-amine will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum and recrystallize from hot ethanol. Self-Validation: The purity can be immediately validated via melting point analysis and LC-MS, ensuring the removal of unreacted nitriles.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

To prove that the compound is an ATP-competitive inhibitor, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality of Experimental Choice: TR-FRET is chosen over standard ELISA because measuring the FRET signal at two distinct wavelengths (ratiometric readout) intrinsically normalizes against well-to-well dispensing errors and compound auto-fluorescence. This makes the assay mathematically self-validating.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR or ACK1 kinase in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-phenylfuro[2,3-d]pyrimidin-4-amine in DMSO. Transfer 100 nL of the compound to a 384-well assay plate.

  • Substrate Addition: Add the kinase/peptide substrate mixture to the wells and incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Initiation (The Critical Step): Initiate the reaction by adding ATP at a concentration equal to its

    
     value for the specific kinase. Causality: Running the assay at the ATP 
    
    
    
    ensures that the assay is highly sensitive to competitive inhibitors. To definitively prove competitive inhibition, a parallel assay must be run at 10x ATP
    
    
    ; a rightward shift in the IC₅₀ curve validates the competitive mechanism.
  • Detection: Stop the reaction using EDTA and add the Europium-labeled anti-phosphotyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

Workflow Precursor 2-Amino-5-phenylfuran- 3-carbonitrile Synthesis Microwave Synthesis (150°C, 30 min) Precursor->Synthesis Reagent Formamide (Synthon/Solvent) Reagent->Synthesis Product 6-Phenylfuro[2,3-d] pyrimidin-4-amine Synthesis->Product Purification Recrystallization (Hot Ethanol) Product->Purification Assay TR-FRET Kinase Inhibition Assay Purification->Assay Data IC50 Determination (Self-Validating) Assay->Data Ratiometric Readout

Caption: End-to-end experimental workflow from cyclocondensation synthesis to self-validating TR-FRET assay.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 696524, 6-Phenylfuro[2,3-d]pyrimidin-4-amine." PubChem, 2026. URL:[Link]

  • Devambatla, R. K., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, vol. 10, 2022, PMC9234850. URL:[Link]

  • Mahboobi, S., et al. "Furanopyrimidines as Kinase Inhibitors." United States Patent US7776867B2, Google Patents, 17 Aug. 2010.
Foundational

Rational Design and Medicinal Chemistry of Furo[2,3-d]pyrimidin-4-amine Analogs

A Technical Guide for Drug Development Professionals & Medicinal Chemists Executive Summary The furo[2,3-d]pyrimidine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals & Medicinal Chemists

Executive Summary

The furo[2,3-d]pyrimidine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Acting as a rigid, electron-rich bioisostere of the purine ring, this bicyclic system provides an ideal framework for targeting the ATP-binding pockets of various kinases and the colchicine-binding site of tubulin. This whitepaper synthesizes current structure-activity relationship (SAR) paradigms, details self-validating synthetic methodologies, and evaluates the pharmacological translation of furo[2,3-d]pyrimidin-4-amine analogs in oncology.

Structural Biology & SAR Causality

The substitution pattern around the furo[2,3-d]pyrimidine core dictates its pharmacological fate. By replacing the imidazole ring of a standard purine with a furan ring, medicinal chemists alter the electron density distribution across the pyrimidine pharmacophore. This subtle electronic shift enhances the hydrogen-bonding capacity of the N1 and N3 nitrogens with the kinase hinge region, while providing unique vectors for functionalization at the C4, C5, and C6 positions 1[1].

The C4 Position: The Hinge-Binding Anchor

The C4 position is the primary determinant of target selectivity:

  • PI3K/AKT Dual Inhibition: Appending a hydrogen-bond accepting group, such as a morpholine ring, at C4 is essential for interacting with the critical Val851 residue in the PI3K hinge region [[2]](2].

  • EGFR & VEGFR-2 Inhibition: Anilino substitutions at C4 drive potent Receptor Tyrosine Kinase (RTK) inhibition. The incorporation of electron-withdrawing halogens (e.g., 3-chloro-4-fluoroanilino) forces the molecule into a deep hydrophobic pocket, yielding sub-nanomolar EGFR inhibitors 3[3].

  • FLT3-ITD Targeting: Appending a 1,3,4-thiadiazole-urea moiety via a sulfanyl linker to the C4 position allows the molecule to stabilize the inactive "DFG-out" conformation of FLT3, acting as a potent Type II inhibitor [[4]](4].

N-Alkylation: Circumventing Multidrug Resistance

A fascinating SAR pivot occurs with the N-alkylation of the C4-amine. While N-H anilino derivatives show potent kinase inhibition, N-methylation introduces steric bulk that disrupts the planarity required for flat ATP-pocket insertion. Instead, the molecule adopts a conformation that mimics combretastatin A-4 (CA-4) within the colchicine binding site of tubulin. Furthermore, eliminating the hydrogen bond donor via N-methylation is a proven strategy to circumvent P-glycoprotein (Pgp) mediated efflux, retaining efficacy in multidrug-resistant (MDR) cancer cell lines 5[5].

Pharmacological Profiling

The quantitative data below highlights the multi-target versatility of the furo[2,3-d]pyrimidine scaffold when rationally substituted.

Compound / Scaffold ClassPrimary Target(s)Key Structural ModificationsPharmacological PotencyRef
Compound 10b PI3Kα / AKTC4-Morpholine, C5/C6-ThienylPI3Kα IC₅₀: 0.175 μM2[2]
Compound 244 EGFRC4-Anilino, C6-ArylEGFR IC₅₀: 0.4 nM3[3]
Compound 11 VEGFR-2 / PDGFR-βC4-(3-Cl-4-F-anilino), 2,6-DimethylNanomolar IC₅₀6[6]
Compound 49 FLT3-ITDC4-ylsulfanyl-1,3,4-thiadiazoleNanomolar cytotoxicity (Ba/F3)4[4]
Compound 3 Tubulin (Colchicine site)C4-(N-Methyl-anilino), 5-MethylCircumvents Pgp efflux5[5]

Validated Experimental Protocol: Synthesis Workflow

The following protocol details the synthesis of N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines via Nucleophilic Aromatic Substitution (SNAr).

Scientific Rationale & Causality: The electron-rich nature of the furan ring donates electron density to the pyrimidine core, making the C4 position significantly less electrophilic than in standard pyrimidines. Therefore, harsh thermal conditions and acid catalysis are mandatory. The acid protonates the pyrimidine nitrogens (N1/N3), withdrawing electron density from the C4 carbon, thereby lowering the activation energy required for nucleophilic attack by the aniline 7[7].

Step-by-Step Methodology:
  • Reaction Setup: In a 100-mL round-bottomed flask flushed with nitrogen, dissolve the intermediate 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (0.7 mmol) and the appropriate substituted aniline (1.05 mmol, 1.5 eq) in anhydrous n-butanol (nBuOH, 20 mL) 6[6].

  • Catalysis Initiation: Add 2–3 drops of concentrated HCl to the mixture to protonate the pyrimidine core.

  • Reflux: Heat the reaction mixture to reflux (~117°C) with continuous magnetic stirring for 2 hours. nBuOH is selected specifically for its high boiling point and protic nature, which stabilizes the transition state during SNAr.

  • Real-Time Validation (QC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) mobile phase. The reaction is deemed complete upon the disappearance of the starting material spot (Rf ~0.6) and the emergence of a lower-running product spot (Rf ~0.2-0.3).

  • Workup & Isolation: Allow the solution to cool to room temperature. Remove the nBuOH solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude yellow residue via silica gel column chromatography or recrystallization to yield the pure furo[2,3-d]pyrimidin-4-amine derivative.

  • Structural Verification: Confirm the structure via ¹H-NMR (DMSO-d₆). Validation is achieved by identifying the characteristic broad singlet of the N-H proton (if not N-methylated) and the downfield shift of the furan protons.

Synthesis Start Diethyl Propargyl Malonate + Acetamidine HCl Step1 Condensation (Pyrimidine Formation) Start->Step1 Step2 Intramolecular Cyclization (H2SO4, rt) Step1->Step2 Step3 Chlorination (POCl3, reflux) Step2->Step3 Intermediate 4-Chloro-2,6-dimethyl- furo[2,3-d]pyrimidine Step3->Intermediate Step4 Nucleophilic Substitution (Anilines, nBuOH, cat. HCl) Intermediate->Step4 Product Furo[2,3-d]pyrimidin-4-amine Derivatives Step4->Product

Synthetic workflow for 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines.

Mechanisms of Action: Kinase Inhibition Pathways

Furo[2,3-d]pyrimidin-4-amines exert their primary anticancer effects by competitively binding to the ATP pocket of hyperactive kinases.

In Acute Myeloid Leukemia (AML), compounds targeting FLT3-ITD suppress auto-phosphorylation, effectively shutting down the downstream Ras/MEK/ERK and PI3K/AKT/mTOR survival cascades 4[4]. Similarly, in solid tumors driven by EGFR or VEGFR-2 mutations, these analogs block receptor dimerization and subsequent signal transduction, leading to cell cycle arrest and apoptosis 3[3].

Pathway Ligand Growth Factors (FL, EGF) Receptor RTKs (FLT3, EGFR, VEGFR-2) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K STAT5 STAT5 Receptor->STAT5 ERK MEK / ERK Receptor->ERK Inhibitor Furo[2,3-d]pyrimidin-4-amines Inhibitor->Receptor ATP-competitive Inhibition Inhibitor->PI3K Dual Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation ERK->Proliferation

Kinase inhibition pathways targeted by furo[2,3-d]pyrimidin-4-amine analogs.

Conclusion

The furo[2,3-d]pyrimidin-4-amine scaffold represents a masterclass in bioisosteric design. By manipulating the C4 substituent and its N-alkylation state, medicinal chemists can predictably toggle the molecule's mechanism of action between ATP-competitive kinase inhibition (EGFR, FLT3, PI3K) and colchicine-site microtubule depolymerization. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these analogs to fully realize their clinical potential against multidrug-resistant malignancies.

References

1.[2] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - nih.gov - 2 2.[6] The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - nih.gov - 6 3.[1] Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - researchgate.net - 1 4.[7] The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents - nih.gov - 7 5.[5] Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - nih.gov -5 6.[4] Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - imtm.cz - 4 7.[3] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - frontiersin.org -3

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of Furo[2,3-d]pyrimidines: A Detailed Guide for Researchers

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including as anticancer and antiviral ag...

Author: BenchChem Technical Support Team. Date: March 2026

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including as anticancer and antiviral agents.[1][2] This guide provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable compounds, designed for researchers, scientists, and drug development professionals. The protocols have been selected to showcase different catalytic systems and reaction strategies, providing a versatile toolkit for the synthesis of diverse furo[2,3-d]pyrimidine libraries.

Protocol 1: Green and Efficient Three-Component Synthesis Catalyzed by Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)

This protocol details an environmentally benign, convenient, and efficient one-pot, three-component reaction for the regioselective synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. The reaction proceeds through the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides, catalyzed by a very low loading of ZrOCl₂·8H₂O in water.[1][2]

Expertise & Experience: The "Why" Behind the Method

The choice of ZrOCl₂·8H₂O as a catalyst is pivotal to the success and "green" nature of this reaction. Zirconium-based catalysts are known for their low toxicity, low cost, and water tolerance. In this multi-component reaction, the catalyst first activates the arylglyoxal monohydrate. This is followed by a regioselective Knoevenagel condensation with the enol form of 1,3-dimethylbarbituric acid. The subsequent Michael addition of the isocyanide to the resulting intermediate, followed by an intramolecular cyclization and tautomerization, leads to the final product. The use of water as the solvent at a slightly elevated temperature (50 °C) enhances the reaction rate and circumvents the need for hazardous organic solvents.[1]

Trustworthiness: A Self-Validating System

The robustness of this protocol is demonstrated by its broad substrate scope. A variety of arylglyoxals with both electron-donating and electron-withdrawing substituents, as well as different alkyl isocyanides, have been successfully employed to generate a library of furo[2,3-d]pyrimidines in good to excellent yields.[1][2] The regioselectivity of the reaction is a key feature, consistently yielding the desired isomer. The experimental procedure is straightforward, and the purification involves simple recrystallization, making it a reliable and reproducible method.

Experimental Protocol

Materials:

  • Aryl(or heteroaryl)glyoxal monohydrate (1.0 mmol)

  • 1,3-Dimethylbarbituric acid (1.0 mmol)

  • Alkyl isocyanide (1.0 mmol)

  • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (0.02 mmol, 2 mol%)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask containing 5 mL of water, add the aryl(or heteroaryl)glyoxal monohydrate (1.0 mmol), 1,3-dimethylbarbituric acid (1.0 mmol), and alkyl isocyanide (1.0 mmol).

  • Add ZrOCl₂·8H₂O (0.02 mmol, 2 mol%) to the reaction mixture.

  • Stir the mixture at 50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).[1]

Data Presentation: Substrate Scope and Yields
EntryArylglyoxal (Ar)Alkyl Isocyanide (R)ProductYield (%)
1PhenylglyoxalCyclohexyl isocyanide4a95
24-MethylphenylglyoxalCyclohexyl isocyanide4b92
34-MethoxyphenylglyoxalCyclohexyl isocyanide4c94
44-ChlorophenylglyoxalCyclohexyl isocyanide4d90
5Phenylglyoxaltert-Butyl isocyanide4h93

Adapted from Mousavi, H., et al. (2023).[1]

Visualization: Proposed Reaction Mechanism

G cluster_0 Catalyst Activation & Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Tautomerization & Product Formation Arylglyoxal Ar-CO-CHO Intermediate_I Activated Arylglyoxal Arylglyoxal->Intermediate_I Activation BarbituricAcid 1,3-Dimethylbarbituric Acid (enol form) Intermediate_II Knoevenagel Adduct BarbituricAcid->Intermediate_II Catalyst ZrOCl₂·8H₂O Catalyst->Intermediate_I Intermediate_I->Intermediate_II Knoevenagel Condensation Intermediate_III Michael Adduct Intermediate_II->Intermediate_III Michael Addition Isocyanide R-NC Isocyanide->Intermediate_III Intermediate_IV Cyclized Intermediate Intermediate_III->Intermediate_IV Intramolecular Cyclization FinalProduct Furo[2,3-d]pyrimidine Intermediate_IV->FinalProduct Tautomerization

Caption: Proposed mechanism for the ZrOCl₂·8H₂O catalyzed synthesis.

Protocol 2: Palladium(II)-Catalyzed Three-Component Synthesis

This protocol describes a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes.[3][4] This method is notable for the concurrent construction of the furo-pyrimidine core through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation.[3]

Expertise & Experience: Mechanistic Insights

The reaction is believed to proceed through a palladium-catalyzed cascade process. Initially, the aldehyde and β-ketodinitrile likely undergo a Knoevenagel condensation. The palladium catalyst then engages in a catalytic cycle involving the boronic acid, leading to the formation of a key intermediate. Subsequent intramolecular cyclization involving one of the nitrile groups forms the furan ring. The second nitrile group then participates in the construction of the pyrimidine ring. The choice of palladium acetate as the catalyst and a phosphine ligand is crucial for facilitating the various steps of this complex cascade.

Trustworthiness: A Versatile and Validated Method

The reliability of this protocol is underscored by its successful application to a diverse range of substrates. Various aromatic and heteroaromatic aldehydes, as well as a selection of boronic acids and β-ketodinitriles, have been shown to participate effectively in this transformation, affording the desired products in moderate to good yields.[3][4] The reaction conditions are well-defined, and the protocol provides a robust route to a variety of substituted furo[2,3-d]pyrimidines.

Experimental Protocol

Materials:

  • β-Ketodinitrile (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Boronic acid (1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • K₂CO₃ (1.0 mmol)

  • Toluene (3 mL)

  • Anhydrous conditions (e.g., oven-dried glassware, inert atmosphere)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add β-ketodinitrile (0.5 mmol), aldehyde (0.5 mmol), boronic acid (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (3 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 110 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterize the purified product using standard analytical techniques.

Data Presentation: Representative Examples
Entryβ-KetodinitrileAldehydeBoronic AcidProductYield (%)
12-phenyl-2-oxoacetonitrileBenzaldehydePhenylboronic acid3a85
22-(4-methoxyphenyl)-2-oxoacetonitrile4-Methoxybenzaldehyde4-Methoxyphenylboronic acid3b78
32-(4-chlorophenyl)-2-oxoacetonitrile4-Chlorobenzaldehyde4-Chlorophenylboronic acid3c82
42-phenyl-2-oxoacetonitrile2-NaphthaldehydePhenylboronic acid3d75

Yields are approximate and based on similar reported procedures.[3][4]

Visualization: Conceptual Reaction Workflow

G cluster_0 Initial Condensation cluster_1 Palladium Catalytic Cycle cluster_2 Cascade Cyclization Ketodinitrile β-Ketodinitrile Knoevenagel_Product Knoevenagel Adduct Ketodinitrile->Knoevenagel_Product Aldehyde Aldehyde Aldehyde->Knoevenagel_Product Intermediate_A Key Pd Intermediate Knoevenagel_Product->Intermediate_A Boronic_Acid Boronic Acid Boronic_Acid->Intermediate_A Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Intermediate_A Furan_Intermediate Furan Ring Formation Intermediate_A->Furan_Intermediate Intramolecular Cyclization FinalProduct Furo[2,3-d]pyrimidine Furan_Intermediate->FinalProduct Pyrimidine Ring Formation

Caption: Conceptual workflow for the Pd(II)-catalyzed synthesis.

Protocol 3: Catalyst-Free, Microwave-Assisted Synthesis in Water

For research groups prioritizing green chemistry principles, this protocol offers a catalyst-free, one-pot, three-component synthesis of furo[2,3-d]pyrimidine derivatives under microwave irradiation in water.[5] This method is rapid, environmentally friendly, and avoids the use of metal catalysts and organic solvents.

Expertise & Experience: The Power of Microwave and Water

Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating. Water as a solvent at elevated temperatures can exhibit unique properties, enhancing reaction rates and facilitating reactions that might otherwise require harsh conditions. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, all promoted by the aqueous, high-temperature conditions generated by microwave heating.

Trustworthiness: Simplicity and Efficiency

The simplicity of this method, requiring only the mixing of starting materials in water and subjecting them to microwave irradiation, makes it highly attractive.[5] The protocol has been shown to be effective for the synthesis of a range of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives. The purification is often straightforward, involving simple extraction and recrystallization.

Experimental Protocol

Materials:

  • N,N-dimethylbarbituric acid (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Water (2 mL)

  • Microwave-safe reaction vessel with a sealed cap

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine N,N-dimethylbarbituric acid (1.0 mmol), the desired aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in water (2 mL).

  • Seal the vessel tightly.

  • Place the vessel in the microwave reactor and irradiate at 300 W for 10-12 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the solid residue from a mixture of CH₂Cl₂ and ethanol (1:2) to obtain the pure product.

  • Characterize the final product using appropriate analytical techniques.[5]

Data Presentation: Reaction Time and Yields
EntryAldehyde (R)Time (min)Yield (%)
1Phenyl1092
24-Methylphenyl1289
34-Methoxyphenyl1290
44-Chlorophenyl1091

Adapted from Yang, X. (2014).[5]

Visualization: Green Synthesis Workflow

G cluster_0 One-Pot Reaction Setup cluster_1 Microwave Irradiation cluster_2 Product Formation & Isolation Reactants Barbituric Acid + Aldehyde + Isocyanide Solvent Water Microwave Microwave (300 W, 10-12 min) Solvent->Microwave Product Furo[2,3-d]pyrimidine Microwave->Product Purification Extraction & Recrystallization Product->Purification

Caption: Workflow for the microwave-assisted green synthesis.

References

  • Mousavi, H., Zeynizadeh, B., & Rimaz, M. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 135, 106390. [Link]

  • Uvarova, E. S., Kutasevich, A. V., Koldaeva, T. Y., & Mityanov, V. S. (2025). A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. Organic & Biomolecular Chemistry.
  • Mousavi, H., Zeynizadeh, B., & Rimaz, M. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PubMed. [Link]

  • Dhara, H. N., Das, B., Barik, D., Manna, S., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075. [Link]

  • A simple synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives through multicomponent reactions in water. (2025).
  • Tandem ring-opening and formal [3 + 2] cycloaddition of furo[2,3-d]pyrimidine-2,4-diones. Organic & Biomolecular Chemistry.
  • Dhara, H. N., Das, B., Barik, D., Manna, S., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. PubMed. [Link]

  • One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)
  • Gangjee, A., et al. (2010). Design, synthesis, and biological evaluation of substituted furo[2,3-d]pyrimidines as multireceptor tyrosine kinase and antifolate inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6296-6311.
  • Stereoselective synthesis of medicinally relevant furo[2,3-d]pyrimidine framework by thermal rearrangement of spirocyclic barbitur
  • Dhara, H. N., Das, B., Barik, D., Manna, S., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes.
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024).
  • Synthesis of a new series of furo[2,3-d]pyrimidin-4(3H)-one 146, 148,... (2021).
  • Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024).
  • Scheme 1. One-pot synthesis of pyrano[2,3-d]pyrimidines and...
  • Yang, X. (2014). Synthesis of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in water using microwave irradiation. Journal of Chemical and Pharmaceutical Research, 6(2), 733-735. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022).

Sources

Application

Gewald reaction conditions for furopyrimidine synthesis

Application Note: Bioisosteric "Oxa-Gewald" Protocols for Furopyrimidine Synthesis Abstract & Executive Summary Furopyrimidines are critical bioisosteres of thienopyrimidines and purines, exhibiting potent tyrosine kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioisosteric "Oxa-Gewald" Protocols for Furopyrimidine Synthesis

Abstract & Executive Summary

Furopyrimidines are critical bioisosteres of thienopyrimidines and purines, exhibiting potent tyrosine kinase inhibition (e.g., EGFR, VEGFR-2) and antimicrobial properties. While the classical Gewald reaction utilizes elemental sulfur to synthesize 2-aminothiophenes, the synthesis of the bioisosteric 2-aminofurans —the obligate precursors to furopyrimidines—requires a modified "Oxa-Gewald" (or Feist-Benary type) multicomponent strategy.

This guide details the specific experimental conditions to replicate the Gewald-type assembly of the furan core without sulfur, followed by the annulation required to generate the furo[2,3-d]pyrimidine scaffold.

Part 1: The Chemistry & Mechanism[1][2]

To successfully synthesize furopyrimidines, researchers must adapt the Gewald logic. The classical Gewald reaction relies on the in situ formation of a polysulfide intermediate. In the "Oxa-Gewald" variant, the heteroatom source is intrinsic to the substrate (usually an


-hydroxy ketone or 

-halo ketone), eliminating the need for elemental sulfur (

).
Comparative Pathway Analysis
  • Classical Gewald (Thiophene): Ketone + Activated Nitrile + Sulfur

    
     2-Aminothiophene.
    
  • Oxa-Gewald (Furan):

    
    -Hydroxy/Halo Ketone + Activated Nitrile 
    
    
    
    2-Aminofuran.
  • Downstream: 2-Aminofuran + C1 Source (Formamide/Urea)

    
    Furopyrimidine .
    
Mechanism Visualization

OxaGewald_Mechanism Start α-Hydroxy Ketone (Heteroatom Source) Inter1 Knoevenagel Adduct Start->Inter1 Condensation Reagent Malononitrile (Activated Methylene) Reagent->Inter1 Base Base Catalyst (Et3N / Piperidine) Base->Inter1 Inter2 Intramolecular Cyclization (O-Attack) Inter1->Inter2 Tautomerization Furan 2-Amino-3-cyanofuran (The 'Oxa-Gewald' Product) Inter2->Furan Aromatization Final Furo[2,3-d]pyrimidine Scaffold Furan->Final Annulation (High Temp) Cyclizer Formamide / Acid Cyclizer->Final

Figure 1: Mechanistic pathway distinguishing the Oxa-Gewald route to the furan core and subsequent pyrimidine annulation.

Part 2: Critical Parameters & Optimization

Success in this synthesis relies on controlling the Knoevenagel condensation and the subsequent intramolecular cyclization.

ParameterRecommended ConditionRationale
Substrate

-Hydroxy ketones (e.g., Benzoin)
Provides the internal oxygen atom required for the furan ring, analogous to Sulfur in the Gewald reaction.
Base Triethylamine (Et

N) or Piperidine
A weak organic base is sufficient to deprotonate malononitrile (

) without polymerization of the ketone.
Solvent Ethanol or DMFPolar protic solvents stabilize the ionic intermediates; DMF is preferred for microwave-assisted protocols.
Temperature Reflux (60–80°C)Required to overcome the activation energy of the cyclization step (O-attack on the nitrile).
Annulation Reagent Formamide (excess)Acts as both solvent and C1 source for the pyrimidine ring closure.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-cyanofuran (The "Oxa-Gewald" Step)

Targeting the intermediate: 2-amino-4,5-diphenylfuran-3-carbonitrile

Reagents:

  • Benzoin (

    
    -hydroxy ketone): 10 mmol
    
  • Malononitrile: 10 mmol

  • Triethylamine (Et

    
    N): 5 mL (acting as solvent/base mix) or catalytic amount in DMF.
    
  • Solvent: Dry DMF (5 mL) or Ethanol (20 mL).

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of Benzoin and 10 mmol of Malononitrile in 10 mL of dry DMF.

  • Catalysis: Add 0.5 mL of Triethylamine (or Piperidine) dropwise.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 2–4 hours.

    • Note: Monitor via TLC (30% EtOAc/Hexane). The disappearance of malononitrile indicates completion.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    
    • Yield Expectation: 75–90%.[1]

    • Validation: IR spectrum should show sharp nitrile stretch (

      
      2200 cm
      
      
      
      ) and amine doublet (
      
      
      3300-3400 cm
      
      
      ).
Step 2: Cyclization to Furo[2,3-d]pyrimidine

Targeting the final scaffold: 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

Reagents:

  • 2-Amino-3-cyanofuran (from Step 1): 5 mmol

  • Formamide: 10–15 mL (Excess)

  • Catalyst: Formic acid (3 drops) or Ammonium Acetate (optional).

Procedure:

  • Setup: Place 5 mmol of the furan intermediate in a 25 mL round-bottom flask.

  • Addition: Add 10 mL of Formamide.

  • Annulation: Heat the mixture to reflux (160–180°C) for 4–6 hours.

    • Critical: High temperature is strictly necessary to drive the formation of the pyrimidine ring.

  • Quenching: Allow the solution to cool to room temperature. Pour into crushed ice.

  • Isolation: The product will precipitate as a solid. Filter and wash thoroughly with water to remove excess formamide.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Part 4: Troubleshooting & Logic Flow

Use this decision tree to resolve common synthetic failures.

Troubleshooting Issue Problem Detected Check1 Step 1: No Precipitate? Issue->Check1 Check2 Step 2: Incomplete Cyclization? Issue->Check2 Action1 Check Solvent Moisture. Use Dry DMF. Check1->Action1 Yes Action2 Increase Base Strength (Switch Et3N -> Diethylamine) Check1->Action2 Yes (if dry) Action3 Increase Temp >180°C (Microwave Assist) Check2->Action3 Yes Action4 Switch Reagent: Use Formamidine Acetate Check2->Action4 Yes

Figure 2: Troubleshooting logic for common failure modes in furan synthesis and pyrimidine annulation.

References

  • BenchChem. Comparative study of the synthetic routes to substituted furanopyrimidines. Retrieved from

  • National Institutes of Health (NIH). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition. Retrieved from

  • ResearchGate. Multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines. Retrieved from [2]

  • J&K Scientific. Gewald Reaction: Mechanisms and Reagents. Retrieved from

Sources

Method

Application Note: In Vitro Kinase Assay Protocols for 6-Phenylfuro[2,3-d]pyrimidin-4-amine

Part 1: Introduction & Mechanistic Rationale[1] The Compound: 6-Phenylfuro[2,3-d]pyrimidin-4-amine The compound 6-phenylfuro[2,3-d]pyrimidin-4-amine represents a privileged scaffold in kinase inhibitor design.[1][2] Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale[1]

The Compound: 6-Phenylfuro[2,3-d]pyrimidin-4-amine

The compound 6-phenylfuro[2,3-d]pyrimidin-4-amine represents a privileged scaffold in kinase inhibitor design.[1][2] Structurally, the furo[2,3-d]pyrimidine core acts as a bioisostere to the purine ring of ATP (Adenosine Triphosphate). The C4-amine group functions as a hydrogen bond donor/acceptor pair mimicking the N1/N6 of adenine, allowing it to anchor into the hinge region of the kinase ATP-binding pocket.

Target Specificity: While derivatives of this scaffold are tunable, the core structure exhibits potent activity against Tyrosine Kinases (e.g., EGFR , Src , VEGFR2 ) and Serine/Threonine kinases (e.g., Aurora A , Akt ). This protocol focuses on evaluating its potency as a Type I (ATP-competitive) inhibitor.

Experimental Strategy: The "Km-ATP" Rule

To accurately determine the potency (


) of 6-phenylfuro[2,3-d]pyrimidin-4-amine, the assay must  be conducted at an ATP concentration equal to or below the apparent Michaelis constant (

) for the specific kinase.
  • Reasoning: As an ATP-competitive inhibitor, the compound competes directly with ATP for the active site. Excess ATP will outcompete the inhibitor, artificially inflating the

    
     (shifting the curve to the right).
    
  • Validation: Using

    
     allows for the application of the Cheng-Prusoff equation  to derive the absolute inhibition constant (
    
    
    
    ).


Part 2: Visualizing the Mechanism & Workflow

Mechanism of Action (ATP Competition)

The following diagram illustrates the competitive binding dynamic at the kinase hinge region.

KinaseMechanism Kinase Kinase Active Site (Hinge Region) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Catalysis ADP ADP (Byproduct) Kinase->ADP Release ATP ATP (Substrate) ATP->Kinase Binds (Km) Inhibitor 6-Phenylfuro[2,3-d] pyrimidin-4-amine Inhibitor->Kinase Competes (Ki)

Caption: Competitive inhibition model showing the mutual exclusivity of ATP and Inhibitor binding at the kinase hinge region.

Experimental Workflow (ADP-Glo™ / HTRF)

This workflow outlines a high-throughput compatible protocol using ADP detection (luminescence) or FRET, which are standard for this compound class.

AssayWorkflow Step1 1. Compound Prep Dissolve in 100% DMSO Serial Dilution (3x) Step2 2. Enzyme Mix Kinase + Buffer (No ATP yet) Step1->Step2 Add 5-10 nL via Acoustic Dispenser Step3 3. Pre-Incubation 15-30 mins @ RT (Allows slow-binding equilibration) Step2->Step3 Step4 4. Reaction Start Add Substrate + ATP (at Km) Step3->Step4 Step5 5. Incubation 60 mins @ RT Step4->Step5 Step6 6. Detection Add ADP-Glo / HTRF Reagents Step5->Step6 Step7 7. Data Analysis Sigmoidal Dose-Response Step6->Step7

Caption: Step-by-step workflow for evaluating 6-phenylfuro[2,3-d]pyrimidin-4-amine kinase inhibition.

Part 3: Detailed Protocol (Luminescence-Based ADP Detection)

Method Selection: This protocol uses an ADP-Glo™ style assay (Promega) or similar immunometric assay. It is preferred over radiometric assays for routine screening due to safety and high sensitivity to ADP production, directly correlating to kinase activity.

Materials & Reagents
ComponentSpecificationNotes
Test Compound 6-phenylfuro[2,3-d]pyrimidin-4-amineStock: 10 mM in 100% DMSO. Store at -20°C.
Kinase Enzyme Recombinant EGFR, Src, or FLT3Purity >80%. Aliquot to avoid freeze-thaw cycles.
Substrate Poly(Glu,Tyr) 4:1 or specific peptideOptimized for the specific kinase target.
ATP Ultra-pureCritical: Prepare fresh. Concentration =

.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTTDTT prevents oxidation of the kinase Cys residues.
Detection Reagent ADP-Glo™ Reagent + Kinase Detection ReagentConverts ADP

ATP

Luciferase signal.[3]
Step-by-Step Procedure
1. Compound Preparation (Serial Dilution)
  • Master Stock: Thaw 10 mM DMSO stock of 6-phenylfuro[2,3-d]pyrimidin-4-amine.

  • Dilution Plate: Prepare a 10-point dose-response curve in 100% DMSO.

    • Start concentration: 1 mM (Final assay conc: 10 µM).

    • Dilution factor: 1:3 (3-fold).

  • Transfer: Transfer 50 nL of compound (or DMSO control) into a 384-well white, low-volume plate using an acoustic dispenser (e.g., Echo 550).

    • Note: Final DMSO concentration in assay should be

      
       to avoid enzyme denaturation.
      
2. Enzyme Pre-Incubation (Thermodynamic Equilibration)
  • Enzyme Mix: Dilute the Kinase in Assay Buffer to 2x the final desired concentration (typically 0.2 – 2 nM final).

  • Addition: Add 2.5 µL of Enzyme Mix to the assay plate containing the compound.

  • Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at 23°C .

    • Scientific Rationale: This step allows the inhibitor to access the binding pocket before ATP competes, ensuring accurate

      
       values for potential slow-off rate binders.
      
3. Reaction Initiation
  • Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., 0.2 mg/mL) and ATP (at

    
    , typically 10-50 µM) in Assay Buffer.
    
  • Start: Add 2.5 µL of Substrate/ATP Mix to the wells.

    • Total Assay Volume: 5 µL.

  • Reaction: Incubate for 60 minutes at 23°C .

4. Detection (ADP Quantification)
  • Stop/Depletion: Add 5 µL of ADP-Glo™ Reagent .

    • Action: Terminates the kinase reaction and depletes remaining unconsumed ATP.[3]

    • Incubate: 40 minutes at 23°C.

  • Detection: Add 10 µL of Kinase Detection Reagent .

    • Action: Converts the generated ADP back to ATP, which drives the Luciferase reaction.

    • Incubate: 30 minutes at 23°C.

5. Data Acquisition & Analysis
  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a multi-mode plate reader (e.g., EnVision, PHERAstar).

  • Normalization: Calculate % Inhibition:

    
    
    
    • Max: Enzyme + Substrate + DMSO (No Inhibitor).

    • Min: No Enzyme (Background).

  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope) to determine

    
    .
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal-to-Background Insufficient Enzyme ActivityTitrate enzyme concentration. Ensure ATP conversion is between 5-20% (linear range).
High Variation (Z' < 0.5) Pipetting errors or DMSO effectsUse acoustic dispensing. Ensure DMSO

. Check plate sealing (evaporation).
Right-Shifted IC50 ATP concentration too highRe-measure

for the specific batch of enzyme. Ensure Assay ATP

.
Compound Precipitation Hydrophobicity of Furo-pyrimidineInspect wells visually. Add 0.01% Triton X-100 to buffer to improve solubility.

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). "Simple Assay for Determining Kinase Inhibitor Potency and Selectivity." Journal of Biomolecular Screening.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 6-Phenylfuro[2,3-d]pyrimidine

Abstract and Introduction The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural motif is central to a wide range of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural motif is central to a wide range of biologically active compounds, including potent inhibitors of kinases, antifolates, and anticancer agents.[2][3][4][5] Derivatives have shown promise in targeting critical enzymes like FLT3 for acute myeloid leukemia and as PI3K/AKT dual inhibitors.[3][4][5] The traditional synthesis of these compounds often involves multi-step procedures with long reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technology, offering significant advantages over conventional heating methods.[6][7] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient energy transfer directly to the reacting molecules.[7][8] This results in dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity, often under solvent-free or environmentally benign conditions.[9][10][11] This application note provides a detailed protocol for the rapid and efficient synthesis of 6-phenylfuro[2,3-d]pyrimidine using microwave irradiation, designed for researchers in synthetic chemistry and drug development.

The Rationale for Microwave-Assisted Synthesis

The choice of microwave irradiation over conventional oil-bath heating is a deliberate strategy to enhance reaction efficiency and align with green chemistry principles.[9] The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture.[8]

  • Mechanism of Heating: Polar molecules, such as the solvents and reactants in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the reaction medium (volumetric heating).[8][12] This contrasts sharply with conventional heating, which relies on slower thermal conduction from the vessel walls.

  • Key Advantages:

    • Rate Acceleration: Reactions can be completed in minutes instead of hours.[13]

    • Higher Yields: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[10]

    • Improved Purity: Fewer side products simplify the purification process.

    • Energy Efficiency: Energy is delivered directly to the reactants, not the entire apparatus, reducing overall energy consumption.[7]

    • Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to high reproducibility.

Proposed Reaction Mechanism

The synthesis of the 6-phenylfuro[2,3-d]pyrimidine core is typically achieved through the cyclization of a functionalized furan precursor. A widely adopted and efficient route involves the reaction of a 2-amino-5-phenylfuran-3-carbonitrile with a one-carbon synthon, such as formic acid or formamide, which provides the necessary atoms to construct the pyrimidine ring.

The proposed mechanism proceeds as follows:

  • N-acylation: The primary amino group of the furan derivative attacks the carbonyl carbon of formic acid, forming an N-formyl intermediate.

  • Intramolecular Cyclization: The nitrogen of the nitrile group then performs a nucleophilic attack on the amide carbonyl carbon.

  • Tautomerization: A subsequent tautomerization and dehydration cascade leads to the formation of the aromatic furo[2,3-d]pyrimidine ring system.

G Start 2-Amino-5-phenylfuran-3-carbonitrile + Formic Acid Intermediate1 N-Formyl Intermediate Start->Intermediate1 N-Acylation (Microwave Heating) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Phenylfuro[2,3-d]pyrimidin-4-ol Intermediate2->Product Tautomerization & Dehydration

Caption: Proposed reaction mechanism for pyrimidine ring formation.

Experimental Protocol: Synthesis of 6-Phenylfuro[2,3-d]pyrimidine

This protocol details a representative procedure for the synthesis. Researchers should adapt parameters based on the specific microwave reactor and reagents available.

4.1 Materials and Equipment

  • Reagents:

    • 2-Amino-5-phenylfuran-3-carbonitrile

    • Formic Acid (≥95%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Hexanes

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Monowave or multi-mode laboratory microwave reactor

    • 10 mL microwave reaction vial with a stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

4.2 Step-by-Step Synthesis Procedure

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-phenylfuran-3-carbonitrile (1.0 mmol, 210.2 mg).

  • Reaction Setup: Carefully add formic acid (4 mL) to the vial. Seal the vial securely with the appropriate cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters to a constant temperature of 150°C, a hold time of 10 minutes, and a maximum power of 300 W with active stirring.

  • Reaction Monitoring: After irradiation, allow the vial to cool to room temperature (or use the instrument's active cooling feature). Progress can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase), comparing the reaction mixture to the starting material.

  • Work-up and Extraction: Carefully uncap the vial in a fume hood. Pour the reaction mixture over crushed ice (~20 g) in a beaker. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 6-phenylfuro[2,3-d]pyrimidine.[14]

4.3 Characterization

The final product's identity and purity should be confirmed using standard analytical methods.[14]

  • ¹H NMR: Expect characteristic signals for the protons on the pyrimidine and phenyl rings.

  • ¹³C NMR: Signals corresponding to all carbon atoms in the fused heterocyclic structure.

  • FT-IR: Peaks indicating N-H, C=N, and C-O stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₇N₃O).

Experimental Workflow and Data

The overall process from setup to analysis is streamlined for efficiency.

G A 1. Reagent Addition (Furan precursor + Formic Acid in MW Vial) B 2. Reactor Sealing & Setup A->B C 3. Microwave Irradiation (150°C, 10 min, 300W) B->C D 4. Cooling & Depressurization C->D E 5. Quenching & Neutralization (Ice + NaHCO3) D->E F 6. Solvent Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration (MgSO4 + Rotovap) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: General workflow for microwave-assisted synthesis.

Table 1: Comparison of Synthesis Methods

ParameterConventional HeatingMicrowave-Assisted MethodReference(s)
Reaction Time 4 - 24 hours8 - 15 minutes[10][13]
Typical Yield 60 - 75%85 - 95%[10][15][16]
Solvent High-boiling point solvents (e.g., DMF)Minimal solvent or green solvents (e.g., water, ethanol)[15]
Energy Input High (prolonged heating)Low (short, focused irradiation)[7]
Process Control Less precise temperature controlPrecise temperature and pressure monitoring-

Conclusion

The microwave-assisted synthesis of 6-phenylfuro[2,3-d]pyrimidine offers a superior alternative to conventional methods, providing a rapid, high-yielding, and environmentally conscious route to a valuable heterocyclic scaffold.[6] This protocol demonstrates the power of MAOS to accelerate the discovery and development of novel chemical entities for pharmaceutical research.[12] The significant reduction in reaction time and increase in efficiency make this method highly attractive for the construction of libraries of furo[2,3-d]pyrimidine derivatives for biological screening.

References

  • Krstenansky, J.L.; Cotterill, I. (2000). Recent advances in microwave-assisted organic syntheses. Current Opinion in Drug Discovery & Development. [Link]

  • Bose, A.K., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Gothwal, A., et al. (2020). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]

  • Kumar, A. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sharma, R., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]

  • Kaur, N. (2012). Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support. ResearchGate. [Link]

  • Gangjee, A., et al. (1995). Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Al-Obaid, A.M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wang, X-S., et al. (2010). Synthesis of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in water using microwave. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lee, C-W., et al. (2000). One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. Synthetic Communications. [Link]

  • Rezaeifard, A., et al. (2024). Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate. [Link]

  • El-Sayed, N.N.E., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Molecular Diversity. [Link]

  • Yalduz, S. & Yilmaz, M. (2020). Microwave Assisted Synthesis of 2,3‐Dihydro‐4H‐ furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones and furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐one. ChemistrySelect. [Link]

  • Javahershenas, R. & Karimi-Jaberi, Z. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • Al-Obaid, A.M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. PubMed. [Link]

  • Shaker, R.M. (2006). Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Frontiers in Chemistry. [Link]

  • Mishra, S., et al. (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Microwave Chemistry. [Link]

  • Leonelli, C. & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. [Link]

  • Al-Issa, S.A., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules. [Link]

  • Hou, Z., et al. (2018). Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]Pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of De Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry. [Link]

  • Kamel, M.S., et al. (2022). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Molecular Diversity. [Link]

  • Kumar, D. & Reddy, V.B. (2010). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. ResearchGate. [Link]

  • Akbari, J., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

Sources

Method

Application Note: Formulation Strategies for 6-Phenylfuro[2,3-d]pyrimidin-4-amine in In Vivo Studies

Executive Summary The compound 6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS: 18031-97-5) is a highly potent small molecule featuring a furo[2,3-d]pyrimidine scaffold, a privileged pharmacophore widely utilized in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS: 18031-97-5) is a highly potent small molecule featuring a furo[2,3-d]pyrimidine scaffold, a privileged pharmacophore widely utilized in the development of kinase inhibitors targeting PI3K/AKT, EGFR, and other oncogenic pathways [1, 3]. However, translating this compound into in vivo efficacy models (e.g., murine xenografts or Ehrlich ascites carcinoma models) is severely bottlenecked by its physicochemical properties. The extended planar aromaticity of the fused pyrimidine and phenyl rings drives a high crystal lattice energy, resulting in profound lipophilicity and poor aqueous solubility (BCS Class II/IV).

This application note provides validated, self-correcting formulation protocols designed to overcome these solubility barriers, ensuring high bioavailability, stable pharmacokinetics (PK), and minimal vehicle-induced toxicity for intravenous (IV), intraperitoneal (IP), and oral (PO) administration routes.

Physicochemical Profiling & Causality

To successfully formulate 6-Phenylfuro[2,3-d]pyrimidin-4-amine, one must understand the causality behind the excipient selection:

  • The Solvation Barrier: The rigid furo-pyrimidine core resists hydration. Water alone cannot disrupt the intermolecular π-π stacking. A strong aprotic solvent is required for initial dissolution.

  • The Precipitation Risk: Once dissolved in a strong solvent, introducing the drug into the aqueous environment of the bloodstream (IV) or gastrointestinal tract (PO) causes rapid nucleation and precipitation.

  • The Mechanistic Solution: We must create a "step-down" polarity gradient. We use DMSO to break the crystal lattice, PEG300 to act as a bridging co-solvent, and Tween 80 (a non-ionic surfactant) to form steric micelles that trap the API in a metastable state before final dilution with Saline . Alternatively, for oral delivery, advanced lipid-based or chitosan-coated liposomes (chitosomes) have recently proven highly effective for furo[2,3-d]pyrimidine derivatives [2].

G Start 6-Phenylfuro[2,3-d]pyrimidin-4-amine (Poor Aqueous Solubility) Route Select In Vivo Route Start->Route IV Intravenous (IV) Max 5% DMSO Route->IV PO Oral (PO) Max 10% DMSO Route->PO IP Intraperitoneal (IP) Max 10% DMSO Route->IP Form1 20% HP-β-CD in Saline IV->Form1 Form2 Chitosomes / Lipid NPs (Enhanced Absorption) PO->Form2 Form3 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline PO->Form3 IP->Form3

Figure 1: Decision matrix for selecting the optimal in vivo formulation vehicle based on administration route.

Formulation Strategies & Quantitative Data

Selecting the right vehicle depends on the required dose concentration and the tolerability of the animal model. Below is a comparative summary of the three primary formulation strategies utilized for furo[2,3-d]pyrimidine derivatives.

Formulation StrategyVehicle CompositionTarget RouteMax API Conc. (mg/mL)Tolerability / Notes
Standard Co-Solvent 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineIP, PO2.0 - 5.0Excellent for early PK/PD screening. May cause mild injection site irritation if DMSO >10%.
Cyclodextrin Complex 20% (w/v) HP-β-CD in SalineIV, IP, PO1.0 - 3.0Best for IV. HP-β-CD forms an inclusion complex with the phenyl ring, avoiding solvent toxicity.
Nano-delivery (Chitosomes) Chitosan-coated liposomesPO> 5.0Maximizes GIT stability and oral bioavailability; mimics recent successful furo-pyrimidine formulations [2].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed for a standard 10 mg/kg dose in a 20 g mouse (requiring a 1.0 mg/mL formulation dosed at 10 mL/kg, or 200 µL per mouse).

Protocol A: The Co-Solvent System (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

This protocol utilizes a self-validating visual and physical check system. If the solution turns cloudy at any step, the metastable state has failed, and the formulation must be restarted.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of 6-Phenylfuro[2,3-d]pyrimidin-4-amine into a sterile glass vial.

  • Primary Dissolution: Add 500 µL of molecular biology grade DMSO (10% of final 5 mL volume).

    • Action: Vortex for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Check: The solution must be 100% clear with no particulate matter. If particulates remain, the API concentration exceeds the DMSO solubility limit.

  • Co-Solvent Bridging: Add 2.0 mL of PEG300 (40% of final volume) to the vial.

    • Action: Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add 250 µL of Tween 80 (5% of final volume).

    • Action: Vortex for 60 seconds. The solution will become viscous. Causality: Tween 80 coats the solvated API molecules, preparing them for aqueous introduction.

  • Aqueous Dilution: Critical Step. Slowly add 2.25 mL of sterile 0.9% Saline dropwise (1 drop per second) while continuously vortexing or stirring.

    • Causality: Rapid addition of water causes localized polarity shock, leading to irreversible API precipitation. Dropwise addition allows the Tween 80 micelles to form uniformly.

  • Sterile Filtration: Pass the final clear solution through a 0.22 µm PTFE syringe filter.

W Step1 Weigh API (5.0 mg) Step2 Dissolve in 10% DMSO (Vortex/Sonicate) Step1->Step2 QC1 QC: Clear Solution? If No -> Heat 37°C Step2->QC1 Step3 Add 40% PEG300 + 5% Tween 80 QC1->Step3 Step4 Add 45% Saline Dropwise Step3->Step4 QC2 QC: DLS & Visual Check for Precipitation Step4->QC2 Final Sterile Filter (0.22 µm) Ready for Dosing QC2->Final

Figure 2: Self-validating preparation workflow for the Co-Solvent formulation system.

Protocol B: Cyclodextrin Inclusion Complex (20% HP-β-CD)

Ideal for Intravenous (IV) administration where DMSO must be strictly minimized (<5%) to prevent hemolysis.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water or Saline. Stir until completely transparent.

  • API Addition: Weigh 5.0 mg of 6-Phenylfuro[2,3-d]pyrimidin-4-amine and add it directly to 4.75 mL of the 20% HP-β-CD solution.

  • Complexation: Add 250 µL of DMSO (5% final volume) to aid initial wetting.

  • Thermodynamic Agitation: Place the vial in a thermoshaker at 37°C and agitate at 800 RPM for 12–24 hours.

    • Causality: The hydrophobic phenyl ring of the API slowly inserts into the hydrophobic cavity of the HP-β-CD cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This process is thermodynamically driven and requires time.

  • Centrifugation & Filtration: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed API. Filter the supernatant through a 0.22 µm PVDF filter.

  • Quantification: Mandatory. Because uncomplexed API is discarded, the final concentration must be verified via HPLC-UV before dosing.

Quality Control & Stability

Prior to in vivo administration, the formulation must pass the following QC checks to ensure animal safety and data integrity:

  • Dynamic Light Scattering (DLS): For the co-solvent system, DLS should confirm micelle sizes between 10–50 nm. Polydispersity Index (PDI) > 0.3 indicates micellar aggregation and impending precipitation.

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the glass vial. A solid, continuous beam indicates a stable colloidal suspension. Distinct sparkling particles indicate API crystallization.

  • Stability Window: Co-solvent formulations of furo[2,3-d]pyrimidines are typically metastable. They should be prepared fresh and dosed within 4 hours of the final aqueous dilution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 696524, 6-Phenylfuro[2,3-d]pyrimidin-4-amine." PubChem,[Link].

  • El-Dakroury, W. A., et al. "A novel furo[2,3-d]pyrimidine-based chalcone derivative (MMK-1931) loaded chitosomes as a potential cancer therapy in an Ehrlich ascites tumour model." Journal of Drug Targeting (2025).[Link].

  • Jha, A., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry (2022).[Link].

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furopyrimidine Cyclization Optimization

Welcome to the Technical Support Center for furopyrimidine synthesis. The cycloisomerization of 5-alkynylpyrimidines into furopyrimidines is a critical transformation in the development of antiviral agents, kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furopyrimidine synthesis. The cycloisomerization of 5-alkynylpyrimidines into furopyrimidines is a critical transformation in the development of antiviral agents, kinase inhibitors, and fluorescent nucleoside analogues. However, researchers frequently encounter low yields due to stalled reactions, poor regioselectivity, or degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your 5-endo-dig cyclization workflows.

Section 1: Mechanistic Framework

To troubleshoot effectively, one must understand the causality of the reaction. The synthesis typically proceeds via the electrophilic activation of a 5-alkynylpyrimidine, followed by a regioselective 5-endo-dig cyclization driven by an adjacent oxygen nucleophile. Deviations from optimal conditions (e.g., trace moisture, unprotected competing nucleophiles) divert the pathway toward degradation or undesired heterocycles.

G A 5-Alkynylpyrimidine (Starting Material) B Electrophilic Activation A->B Catalyst/NIS C 5-Endo-Dig Cyclization B->C O-Nucleophile E Pyrrolopyrimidine (Side Product) B->E N-Nucleophile F Hydrolysis (Degradation) B->F H2O / Heat D Furopyrimidine (Target Product) C->D Deprotonation

Fig 1: Mechanistic pathways of 5-alkynylpyrimidine cyclization and competing side reactions.

Section 2: Troubleshooting FAQs

Q1: My zinc-catalyzed cycloisomerization stalls at ~50% conversion. Pushing the temperature only leads to degradation. How can I drive this to completion? Cause: Stalled cyclizations often result from catalyst poisoning or aggregation. Standard Lewis acids like


 tend to aggregate in non-polar solvents (e.g., dichloromethane), which drastically reduces the effective concentration of the active catalytic species[1]. Furthermore, trace moisture competitively binds the metal center, preventing alkyne coordination.
Solution:  Switch to a structurally defined, highly soluble cluster catalyst such as the 

-oxo-tetranuclear zinc cluster

[1]. This cluster maintains consistent first-order kinetics and provides superior Lewis acidity without the aggregation issues of simple zinc halides, routinely boosting yields of bicyclic furopyrimidine nucleosides to 85–86% at room temperature[1]. Self-Validation: Monitor the reaction via UV-Vis or

NMR; the complete disappearance of the alkyne carbon signals (~80–90 ppm) confirms complete coordination and cyclization.

Q2: Instead of the desired furopyrimidine, my LC-MS shows the formation of a pyrrolopyrimidine byproduct. Why is this happening? Cause: This is a regioselectivity issue dictated by the relative nucleophilicity of adjacent functional groups. If your pyrimidine substrate contains an unprotected exocyclic amine (e.g., a cytosine derivative) instead of a purely oxygen-based moiety (e.g., a uridine derivative), the nitrogen will outcompete the oxygen for the metal-activated alkyne during the cyclization step[1]. Solution: You must transiently protect any competing amines with strongly electron-withdrawing groups (e.g., acetyl or trifluoroacetyl) to reduce their nucleophilicity. Alternatively, perform the cyclization on strictly oxygen-containing precursors (like 5-alkynyluridines) and convert the functional groups downstream.

Q3: When attempting to synthesize 5-iodofuropyrimidines using N-iodosuccinimide (NIS), my yields are poor (<40%), and the reaction mixture turns dark brown with multiple TLC spots. Cause: The dark brown color indicates the formation of free iodine (


) and the initiation of radical-mediated degradation pathways, which are highly sensitive to ambient light. Additionally, using a large excess of NIS can lead to competitive electrophilic aromatic substitution if electron-rich aryl substituents are present on the alkyne[2].
Solution:  Perform the 5-endo-dig electrophilic halocyclization in strictly dark conditions using exactly 1.05 equivalents of NIS in anhydrous acetone at 23 °C[2]. This regioselective functionalization should yield the 5-iodofuropyrimidine in 76–92% yield[2].
Self-Validation: The 

NMR spectrum of the crude product must feature a characteristic

resonance at ~53.9 ppm, confirming successful halocyclization rather than non-specific degradation[2].
Section 3: Quantitative Catalyst Comparison

The choice of catalyst or electrophile fundamentally alters the reaction kinetics and the nature of the final product. Use the table below to select the optimal system for your specific synthetic goal.

Catalyst / ReagentTypical LoadingSolvent & TempTarget ProductExpected YieldKey Advantage

10 mol%DCM, 20–25 °CUnsubstituted Furopyrimidines85–86%Highly soluble; avoids metal aggregation[1].

10 mol%DCM, 20–25 °CUnsubstituted Furopyrimidines50–70%Low cost, but prone to kinetic stalling[1].
NIS 1.05 eqAcetone, 23 °C5-Iodofuropyrimidines76–92%Installs an iodine handle for downstream coupling[2].
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Zinc-Cluster Catalyzed Cycloisomerization

Use this protocol for the high-yield synthesis of unsubstituted furopyrimidines without the risk of catalyst aggregation.

  • Preparation: In a flame-dried Schlenk flask purged with argon, dissolve the acetyl-protected 5-alkynyl-2'-deoxyuridine (1.0 mmol) in anhydrous dichloromethane (10 mL). Causality: Argon exclusion of moisture prevents the competitive quenching of the Lewis acid.

  • Catalyst Addition: Add 10 mol% of the

    
    -oxo-tetranuclear zinc cluster 
    
    
    
    in one portion.
  • Reaction: Stir the homogeneous mixture at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Step: Pull a 50 µL aliquot, evaporate, and run an IR spectrum. The reaction is complete when the sharp alkyne stretch (~2200

    
    ) is entirely absent.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    mL), dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Electrophilic 5-Endo-Dig Halocyclization (NIS)

Use this protocol to synthesize 5-iodofuropyrimidines, which are highly reactive intermediates for subsequent Sonogashira couplings.

  • Preparation: Dissolve the 5-alkynyl-2'-deoxyuridine (1.0 mmol) in anhydrous acetone (15 mL) in a round-bottom flask.

  • Light Exclusion (Critical): Wrap the flask completely in aluminum foil. Causality: Excluding ambient light prevents the homolytic cleavage of NIS and subsequent radical degradation pathways.

  • Reagent Addition: Add N-iodosuccinimide (1.05 mmol) in one single portion at 23 °C.

  • Reaction: Stir at 23 °C for 2–4 hours.

  • Self-Validation Step: Upon completion, quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate (

    
    ). A successful quench is visually validated by the immediate disappearance of any yellow/brown iodine coloration, leaving a colorless or pale solution.
    
  • Workup: Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and purify via silica gel chromatography.
References
  • Sniady, A., Durham, A., Morreale, M. S., Marcinek, A., Szafert, S., Lis, T., Brzezinska, K. R., & Dembinski, R. (2008). Zinc-Catalyzed Cycloisomerizations. Synthesis of Substituted Furans and Furopyrimidine Nucleosides. The Journal of Organic Chemistry, 73(15), 5881–5889.[Link]

  • Kaczmarek, R., Twardy, D. J., Olson, T. L., Korczyński, D., Andrei, G., Snoeck, R., Dolot, R., Wheeler, K. A., & Dembinski, R. (2021). Extension of furopyrimidine nucleosides with 5-alkynyl substituent: Synthesis, high fluorescence, and antiviral effect in the absence of free ribose hydroxyl groups. European Journal of Medicinal Chemistry, 209, 112884.[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Phenylfuro[2,3-d]pyrimidin-4-amine

Introduction: Welcome to the technical support guide for the purification of 6-Phenylfuro[2,3-d]pyrimidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the purification of 6-Phenylfuro[2,3-d]pyrimidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related furo[2,3-d]pyrimidine scaffolds. The purity of an active pharmaceutical ingredient (API) or intermediate is paramount for accurate biological testing and successful drug development. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. This guide provides in-depth, field-proven insights into the recrystallization of 6-Phenylfuro[2,3-d]pyrimidin-4-amine, moving beyond a simple protocol to explain the causality behind each step.

The core structure, a fusion of a furan and a pyrimidine ring, presents unique purification challenges due to its aromaticity, hydrogen bonding capabilities (amine group), and potential for π-π stacking. This guide offers a self-validating system of protocols and troubleshooting logic to help you achieve high purity with maximum yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for 6-Phenylfuro[2,3-d]pyrimidin-4-amine? A1: The ideal solvent is one in which 6-Phenylfuro[2,3-d]pyrimidin-4-amine exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1] This differential solubility is the driving force for crystallization upon cooling. Additionally, the impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[1]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it? A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[2][3] This is common when the compound is significantly impure, lowering its melting point, or when the solvent's boiling point is too high. To resolve this, you can try adding slightly more solvent to reduce saturation, using a solvent with a lower boiling point, or employing a two-solvent system to modulate the solvent environment's properties.[3][4] Slowing the cooling rate is also crucial.[5]

Q3: I'm not getting any crystals, even after cooling the solution in an ice bath. What should I do? A3: This is a common issue that can arise from several factors. The most frequent cause is using too much solvent, preventing the solution from becoming saturated upon cooling.[4] Other causes include supersaturation or rapid cooling.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface; this creates microscopic imperfections that can serve as nucleation sites.[6]

  • Seed Crystals: Add a tiny crystal from a previous pure batch (a "seed crystal") to initiate crystallization.[2]

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[3]

Q4: My final yield is very low. How can I improve recovery? A4: Low yield is often a trade-off for high purity. However, several factors can be optimized.

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[7]

  • Cooling: Cool the solution slowly to room temperature first, then transfer it to an ice bath to maximize precipitation.[2] Crashing the solution out of solution by rapid cooling can trap impurities and reduce the formation of a good crystal lattice.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[6]

  • Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some solvent to yield a second, often less pure, crop of crystals.[7]

Section 2: Comprehensive Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format to guide you through the logical steps of troubleshooting.

Problem Encountered Potential Scientific Cause(s) Recommended Solutions & Actions
No Crystals Form Upon Cooling 1. Excess Solvent: The solution is not saturated at the lower temperature.[4] 2. Supersaturation: The solution has cooled below its saturation point without nucleation occurring.[4] 3. Inappropriate Solvent: The compound is too soluble in the chosen solvent even when cold.1. Reduce Solvent Volume: Gently boil off a portion of the solvent and allow the solution to cool again.[3] 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[6] 3. Re-evaluate Solvent: If the issue persists, the solvent is likely unsuitable. Recover the crude material by evaporation and perform a new solvent screen.[4] Consider a two-solvent system.[1]
Compound "Oils Out" 1. High Impurity Load: Impurities can depress the melting point of the eutectic mixture below the temperature of the solution.[3] 2. High Solution Temperature: The boiling point of the solvent is higher than the melting point of the compound.[2] 3. Rapid Cooling: The solution becomes highly supersaturated very quickly.1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool very slowly.[3] 2. Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where the compound is less soluble to lower the required dissolution temperature.[2] 3. Insulate: Allow the flask to cool to room temperature on a non-conductive surface (e.g., paper towels) before moving to an ice bath.[6]
Colored Impurities in Crystals 1. Highly Colored Byproducts: Certain reaction byproducts can be intensely colored and may co-crystallize.[8] 2. Thermal Degradation: The compound may be degrading slightly at the solvent's boiling point.1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (1-2% by weight). The charcoal adsorbs colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[7] 2. Lower Temperature: Use a lower boiling point solvent or a vacuum to reduce the solvent's boiling point.
Poor Yield / Low Recovery 1. Excessive Washing: Washing the crystals with too much solvent or with solvent that is not ice-cold. 2. Premature Crystallization: Crystals formed during hot gravity filtration. 3. Significant Solubility: The compound has a non-trivial solubility in the cold solvent.[3]1. Optimize Washing: Use a minimal volume of ice-cold solvent to rinse the crystals during vacuum filtration.[6] 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and keep the solution hot throughout the transfer. Add a slight excess of solvent (~5-10%) before filtering and boil it off later. 3. Maximize Precipitation: Ensure the flask is thoroughly cooled in an ice-salt bath. Consider recovering a second crop of crystals from the mother liquor.[2][7]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Solvent System Selection

The rational selection of a recrystallization solvent is the most critical step for success. Given the aromatic and heterocyclic nature of 6-Phenylfuro[2,3-d]pyrimidin-4-amine, solvents of intermediate polarity are a good starting point.

Procedure:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise, starting with ~0.5 mL.[8]

  • Agitate the tubes at room temperature. Note if the compound dissolves completely. If it does, that solvent is unsuitable for single-solvent recrystallization as solubility is too high when cold.[6]

  • If the compound does not dissolve at room temperature, gently heat the test tube in a hot water or sand bath.[8]

  • Observe if the compound dissolves completely upon heating. A good candidate solvent will dissolve the compound completely or nearly completely at its boiling point.[1]

  • Allow the test tubes that showed good solubility at high temperatures to cool slowly to room temperature, and then place them in an ice bath.

  • The ideal solvent is one that produces a large quantity of crystalline precipitate upon cooling.[6]

Solvent Selection Data Summary:

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol (95%) 78PolarExcellent general-purpose solvent for moderately polar compounds. Evaporates easily.[7]
Isopropanol 82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate 77IntermediateGood for intermediate polarity compounds. Often used in a solvent pair with hexanes or heptanes.[7][9]
Acetone 56Polar AproticStrong solvent, may be too effective. Its low boiling point can be an advantage. Often used in pairs with water or methanol.[9]
Toluene 111Non-polarGood for aromatic compounds, but its high boiling point can be a disadvantage and may lead to oiling out.[7]
Methanol/Water VariablePolar MixtureA common mixed-solvent pair. Dissolve in minimal hot methanol, then add water dropwise until cloudy.[1][9]
Ethyl Acetate/Hexane VariableMixed PolarityA powerful combination. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.[8]
Protocol 2: Standard Single-Solvent Recrystallization Workflow

This protocol assumes a suitable single solvent has been identified.

dot

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal amount of hot solvent to dissolve. A->B C 3. (Optional) Add charcoal for colored impurities. B->C if needed E 5. Allow filtrate to cool slowly to room temp. B->E if filtration not needed D 4. Perform hot gravity filtration to remove insoluble impurities. C->D D->E F 6. Cool in ice bath to maximize precipitation. E->F G 7. Collect crystals by vacuum filtration. F->G H 8. Wash with minimal ice-cold solvent. G->H I 9. Dry crystals to constant weight. H->I

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude 6-Phenylfuro[2,3-d]pyrimidin-4-amine in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the compound just dissolves.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the amount of precipitate.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Protocol 3: Two-Solvent (Mixed-Solvent) Recrystallization Workflow

This method is used when no single solvent is suitable. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").[1][8]

dot

G A 1. Dissolve crude solid in minimum hot 'soluble' solvent. B 2. Add 'anti-solvent' dropwise at high temperature. A->B C 3. Continue adding until solution becomes persistently cloudy (saturated). B->C D 4. Add a few drops of 'soluble' solvent to just redissolve and clarify. C->D E 5. Cool slowly to room temp, then place in ice bath. D->E F 6. Collect, wash, and dry crystals as in single-solvent method. E->F

Caption: Workflow for two-solvent recrystallization.

Procedure:

  • Dissolution: Dissolve the crude 6-Phenylfuro[2,3-d]pyrimidin-4-amine in the minimum amount of the hot "soluble solvent" (e.g., ethanol, acetone).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water, hexane) dropwise until you observe persistent cloudiness (turbidity).[5] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again.[5] The goal is to have the solution perfectly saturated at that high temperature.

  • Crystallization and Collection: Allow the solution to cool slowly, collect the crystals, wash, and dry them as described in the single-solvent protocol (Steps 4-8).

References

  • Title: Experiment 2: Recrystallization Source: University of Massachusetts Boston, Department of Chemistry URL
  • Title: Go-to recrystallization solvent mixtures Source: Reddit r/Chempros URL
  • Title: Solvent Choice - Chemistry Teaching Labs Source: University of York URL
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL
  • Title: Recrystallization, filtration and melting point Source: University of Colorado, Colorado Springs URL
  • Title: Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates Source: BenchChem URL
  • Title: 3.
  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL
  • Title: Recrystallization Source: University of Richmond Blogs, Organic Chemistry I Lab URL
  • Title: How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • Title: Recrystallization (help meeeeee)

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for Furo[2,3-d]pyrimidine Synthesis

Ticket ID: FPD-SYN-001 Subject: Optimizing Reaction Temperature for 6-phenylfuro[2,3-d]pyrimidine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Thermodynamic Landscape Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FPD-SYN-001 Subject: Optimizing Reaction Temperature for 6-phenylfuro[2,3-d]pyrimidine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Thermodynamic Landscape

Welcome to the Advanced Synthesis Support Center. You are likely targeting the 6-phenylfuro[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibition (e.g., VEGFR-2, PI3K/Akt) and antiviral research.

The synthesis of this bicyclic core—typically via the Sonogashira coupling of a 5-halopyrimidine with phenylacetylene followed by cyclization —is governed by a strict thermal window. Temperature is not just an accelerator here; it is a selectivity filter .

The Thermal Dilemma[1]
  • Stage 1 (C-C Bond Formation): The Sonogashira coupling of 5-iodo-uracil (or similar 4-hydroxy/amino precursors) typically requires moderate heat (40–60°C ) to overcome the activation energy of the oxidative addition of Pd(0) to the C-I bond.

  • Stage 2 (Heteroannulation): The subsequent ring closure (5-endo-dig cyclization) is thermodynamically demanding. It generally requires higher temperatures (80–100°C ) or Lewis acid activation (CuI) to force the oxygen nucleophile to attack the electron-rich alkyne.

Critical Failure Point: If the temperature is too low (<50°C), you isolate the acyclic alkyne intermediate. If too high (>110°C), you risk Glaser homocoupling of the phenylacetylene, Pd-catalyst decomposition (Pd black), or solvent degradation.

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes a One-Pot, Two-Stage Temperature Ramp strategy to maximize yield and minimize side products.

Target Reaction: 5-Iodo-4-hydroxypyrimidine derivative + Phenylacetylene


 6-Phenylfuro[2,3-d]pyrimidine
Reagents & Setup
  • Substrate: 5-Iodo-2'-deoxyuridine (or 5-iodouracil analog) (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5-10 mol%) or PdCl
    
    
    (PPh
    
    
    )
    
    
  • Co-Catalyst: CuI (10-20 mol%)

  • Base: Triethylamine (TEA) or DIPEA (2-5 equiv)

  • Solvent: Anhydrous DMF (preferred) or 1,4-Dioxane.

Step-by-Step Methodology
  • Degassing (The Foundation):

    • Dissolve the pyrimidine substrate, Pd catalyst, and CuI in anhydrous DMF.

    • Validation Step: Bubble Argon/Nitrogen through the solution for 15 minutes. Oxygen is the enemy ; it kills the catalyst and promotes alkyne dimerization.

  • Stage 1: The Coupling (Kinetic Control):

    • Add TEA and Phenylacetylene via syringe.

    • Set Temperature: 50°C .

    • Time: 2–4 hours.

    • Checkpoint: Monitor via TLC/LCMS. Look for the disappearance of the starting iodide. You should see the 5-(phenylethynyl) intermediate (often fluorescent).

  • Stage 2: The Cyclization (Thermodynamic Drive):

    • Once the iodide is consumed, ramp Temperature to 90°C .

    • Time: 6–12 hours.

    • Mechanism:[1][2][3][4] The CuI (already present) now acts as a Lewis acid, activating the triple bond for the intramolecular attack by the C4-hydroxyl group (or enol form).

    • Checkpoint: The intermediate spot will vanish, replaced by a more non-polar spot (the closed ring).

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with water/brine (to remove DMF/Copper). Dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      SO
      
      
      
      . Purify via column chromatography.

Optimization & Troubleshooting Matrix (FAQs)

Below are the most frequent "tickets" received regarding this synthesis, addressed with root-cause analysis.

SymptomProbable CauseCorrective Action (The Fix)
Yield < 20% (Black Precipitate) "Pd Death" Reduce Temp / Degas. Pd black forms when Pd(0) aggregates. This happens if T > 100°C or O

is present. Fix: Re-degas solvents rigorously.[5] Cap T at 90°C. Add free ligand (PPh

) to stabilize Pd.
Product is Acyclic Alkyne Incomplete Cyclization Increase Temp / Add Catalyst. The Sonogashira worked, but the ring didn't close. Fix: Increase Stage 2 temp to 95-100°C. Add 10 mol% extra CuI or AgOTf to activate the alkyne for cyclization.
Dimer Formation (Diphenylbutadiyne) Glaser Coupling Oxygen Leak. In the presence of CuI and O

, phenylacetylene homocouples. Fix: Ensure positive inert gas pressure. Add the alkyne slowly (dropwise) to keep its concentration low relative to the Pd cycle.
No Reaction (Starting Material Remains) Catalyst Poisoning Check Substrate. Free amines or thiols on the pyrimidine can poison Pd. Fix: Protect nucleophilic groups. Switch to a highly active catalyst system like Pd(dppf)Cl

or Pd

(dba)

/XPhos.
Regioisomer Contamination Wrong Cyclization Mode Solvent Effect. 5-endo-dig is favored, but 6-endo-dig can occur. Fix: Ensure the C4-oxygen is the primary nucleophile. Use a base that promotes the enol tautomer (e.g., Cs

CO

in DMF).

Visualizing the Pathway

The following diagram illustrates the bifurcation point where temperature dictates the pathway between the intermediate and the final bicyclic product.

FuroPyrimidineSynthesis Start Start: 5-Iodo-4-hydroxypyrimidine + Phenylacetylene Interm Intermediate: 5-(Phenylethynyl)pyrimidine Start->Interm Sonogashira Coupling (T = 50°C) Cat Catalysts: Pd(0) / Cu(I) Cat->Start Trapped Trapped Intermediate (Incomplete Reaction) Interm->Trapped T < 60°C (Kinetic Trap) Side Side Product: Glaser Dimer / Pd Black Interm->Side T > 110°C or O2 Leak Product Target: 6-Phenylfuro[2,3-d]pyrimidine Interm->Product Cyclization (5-endo-dig) (T = 80-90°C, Cu-mediated)

Caption: The Thermal Filter. Moderate heat (50°C) drives the initial coupling (Blue Arrow), while elevated heat (80-90°C) is thermodynamically required to drive the intramolecular cyclization (Green Arrow) to the final scaffold.

References

  • Robins, M. J., et al. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. Royal Society of Chemistry.

  • Agrahari, A. K., et al. (2021).[6] Design and synthesis of novel furan, furo[2,3-d]pyrimidine... as potential VEGFR-2 inhibitors. Bioorganic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting guide for Sonogashira coupling failures.

  • Alterman, J. L., & Kraus, G. A. (2022).[7] A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.

Sources

Optimization

Diagnostic Workflow: Identifying the Root Cause of Precipitation

Welcome to the Technical Support Center for Cell Culture Media. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cell Culture Media. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we will examine the physicochemical causality behind media precipitation, equipping you with the mechanistic understanding required to prevent these issues and ensure the reproducibility of your assays.

Before altering your protocols, you must correctly diagnose the nature of the precipitate. The following decision tree outlines the logical progression for identifying common cell culture precipitation events.

PrecipitationTroubleshooting Start Observe Precipitation in Cell Culture Media Timing When did the precipitate form? Start->Timing Immediate Immediately upon addition of supplement/drug Timing->Immediate Delayed During incubation or storage Timing->Delayed SolventShock Solvent Shock / Exceeded Solubility (e.g., DMSO stock into aqueous) Immediate->SolventShock Drug/Compound OrderAddition Improper Addition Order (e.g., Calcium + Phosphate) Immediate->OrderAddition Media Prep CheckPH Is there a pH shift? Delayed->CheckPH Contamination Biological Contamination (Bacteria/Fungi/Yeast) CheckPH->Contamination Yes (Rapid Drop) Degradation Component Degradation (e.g., L-Glutamine to Ammonia) CheckPH->Degradation Yes (Gradual Rise) TempShift Temperature Shift (Protein Flocculation / Salt Crystal) CheckPH->TempShift No Shift

Diagnostic decision tree for identifying the physicochemical or biological causes of media precipitation.

Section 1: Inorganic Precipitates (Calcium & Metal Salts)

Q: Why does my serum-free media develop a fine, crystalline precipitate during preparation, even without adding cells? A: This is almost certainly calcium phosphate precipitation. In cell culture systems, inorganic phosphorus exists primarily as monobasic and dibasic phosphate. The solubility limit of calcium dibasic phosphate (


) in aqueous solution is approximately 1.7 mM[1]. When preparing media from powder or concentrated stocks, adding calcium chloride (

) and sodium phosphate (

/

) in close succession creates localized zones of high concentration, exceeding this solubility limit[2]. Furthermore, as the pH of the media becomes more basic (e.g., >7.6 during base titration), the phosphate shifts to the tribasic form (

), which has a drastically lower solubility limit of 0.06 mM, forcing it to crash out of solution[1].

Q: I am supplementing my media with essential trace metals (Copper, Iron, Zinc). Why is the media turning cloudy? A: Metal ions are highly susceptible to precipitation under oxidative conditions or elevated pH[2]. At a pH greater than 8.0, carbonate and hydroxide ions in the media will react with copper and zinc to form insoluble metal hydroxides and carbonates[3]. In serum-free media, this is exacerbated because there are no serum proteins (like albumin or transferrin) to act as carrier molecules and chelate these metals, leaving them entirely exposed to the aqueous buffering system[2].

Protocol 1: Controlled Calcium Phosphate Co-Precipitation (Transfection)

Understanding how to intentionally cause calcium phosphate precipitation is the best way to understand how to prevent it. This classic transfection protocol relies on exceeding the solubility limit to form DNA-calcium nanoparticles.

  • Reagent Preparation: Prepare a 2X HEPES-buffered saline (HBS) solution (280 mM NaCl, 50 mM HEPES, 1.5 mM

    
    ). Strictly adjust the pH to exactly 7.05. Causality: A pH of 7.05 ensures the precipitate forms fine nanoparticles; a higher pH will cause massive, clumped tribasic calcium phosphate crystals that cells cannot endocytose.[4]
    
  • DNA-Calcium Mixture: Dilute 20 µg of plasmid DNA in sterile water, then add

    
     to a final concentration of 250 mM.
    
  • Drop-wise Addition: While continuously vortexing the 2X HBS solution, add the DNA-Calcium mixture drop-wise. Causality: Continuous agitation prevents localized supersaturation, ensuring uniform nanoparticle nucleation.[5]

  • Incubation: Allow the mixture to incubate at room temperature for 20-30 minutes. A fine, slightly opaque suspension will form.

  • Validation: Examine the precipitate under a phase-contrast microscope (400X). You should see a uniform, sandy dispersion, not large jagged crystals. If large crystals are present, discard and recalibrate the HBS pH.[6]

Section 2: Organic & Amino Acid Precipitates

Q: After storing my complete media at 4°C for a few weeks, I noticed a gradual increase in pH and a slight haziness. What is degrading? A: This is the hallmark of L-Glutamine degradation. L-Glutamine is highly unstable in aqueous solutions. It spontaneously degrades via cyclization into pyroglutamic acid and ammonia (


)[7]. The release of ammonia raises the pH of the media[8]. At 4°C, L-Glutamine degrades at a first-order kinetic rate of approximately 0.10% per day, but this accelerates drastically at 37°C[7]. The haziness is often a secondary effect: the elevated pH caused by the ammonia forces calcium salts or trace metals to precipitate[1]. To prevent this, substitute standard L-Glutamine with a stabilized dipeptide such as L-Alanyl-L-Glutamine, which is only cleaved into active glutamine by cellular ectoenzymes[9].

Q: I thawed a new bottle of Fetal Bovine Serum (FBS) and noticed a fluffy, cloud-like precipitate. Is it contaminated? A: If the pH is stable and the media is sterile, this "flocculence" is likely denatured serum lipoproteins and fibrin[10]. High-molecular-weight plasma proteins are sensitive to extreme temperature shifts. Repeated freeze-thaw cycles or aggressive heat inactivation (e.g., >56°C for over 30 minutes) denatures these proteins, causing them to aggregate and fall out of solution[2]. This does not typically affect the biological performance of the serum. You can remove it by centrifuging the serum at 400 x g before adding it to your basal media[10].

Quantitative Data: Media Component Stability & Solubility Limits
ComponentSolubility / Stability LimitPrimary Cause of PrecipitationPrevention Strategy
Calcium Dibasic Phosphate ~1.7 mM at pH 7.0[1]High pH (>7.6) shifts equilibrium to insoluble tribasic form[1].Keep ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

< 1.5 mM; titrate pH slowly; add

last during media prep.
L-Glutamine Degrades 0.10% / day at 4°C[7]Spontaneous chemical hydrolysis into ammonia and pyroglutamate[7].Use stable dipeptides (e.g., L-Alanyl-L-Glutamine)[9]; store aliquots at -20°C.
Hydrophobic Drugs Compound-specificSolvent shock (rapid polarity change from DMSO to aqueous)[11].Drop-wise addition; use co-solvents; pre-warm media to 37°C[12].
Serum Lipoproteins Temperature-dependentProtein denaturation from freeze-thaw cycles or heat inactivation[2].Aliquot serum into single-use volumes; thaw slowly at 2-8°C overnight.

Section 3: Small Molecule & Drug Compound Precipitation

Q: I am screening a novel hydrophobic drug. I dissolved it in 100% DMSO at 10 mM. When I spike it directly into my cell culture media, it immediately forms a cloudy precipitate. How do I fix this? A: You are observing "solvent shock." When a highly concentrated hydrophobic compound in an organic solvent (DMSO) is rapidly introduced into an aqueous environment (culture media), the sudden shift in solvent polarity causes the compound's local concentration to drastically exceed its aqueous solubility limit, forcing it to crash out of solution[11]. Furthermore, cold media drastically reduces the solubility threshold of hydrophobic molecules[13].

Protocol 2: Formulating and Adding Hydrophobic Compounds to Prevent Solvent Shock

This protocol ensures the thermodynamic stability of small molecules when transitioning from organic to aqueous phases.

  • Stock Preparation: Prepare your master stock in 100% molecular-biology grade DMSO. Aliquot this stock into single-use tubes to avoid freeze-thaw cycles, which can degrade the compound or cause micro-nucleation[12].

  • Pre-warming: Warm the required volume of complete cell culture media in a 37°C water bath. Causality: Increased thermal energy improves the solubility limit of the aqueous phase, accommodating the hydrophobic compound more readily.[14]

  • Intermediate Dilution (Optional but Recommended): If the final concentration is near the compound's absolute solubility limit, perform an intermediate serial dilution in DMSO so that a larger volume of less-concentrated solvent is added to the media[13].

  • Dynamic Addition: Place the tube of pre-warmed media on a vortex mixer set to a gentle swirl. Using a micropipette, add the DMSO stock drop-wise directly into the center of the swirling vortex[15]. Causality: The kinetic energy of the vortex instantly disperses the DMSO drop, preventing the formation of localized high-concentration microenvironments where nucleation begins.

  • Validation: Hold the media up to a light source. It should be optically clear. If a fine colloidal suspension forms (haze), you have exceeded the absolute aqueous solubility limit of the compound and must redesign the assay for a lower final concentration or utilize a carrier molecule (e.g., BSA or cyclodextrin)[14].

References

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procellsystem.com, 09 Apr. 2024. Available at: [Link]

  • Oxford Academic (Nucleic Acids Research). "Transfecting Mammalian Cells: Optimization of Critical Parameters Affecting Calcium-Phosphate Precipitate Formation." Oup.com. Available at: [Link]

  • National Institutes of Health (PubMed). "Stability of Minimum Essential Medium functionality despite l-glutamine decomposition." Nih.gov. Available at: [Link]

  • Cell Culture Dish. "Improving Biopharmaceutical Cell Culture with cQrex® Peptides." Cellculturedish.com, 16 Dec. 2024. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine

Current Status: Operational Subject: Solvent Selection & Troubleshooting for Fused Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Structural Biology Unit[1] Executive Summary The analysis of 6-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Solvent Selection & Troubleshooting for Fused Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Structural Biology Unit[1]

Executive Summary

The analysis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine presents a classic "heterocyclic dilemma": the fused aromatic system promotes strong


 stacking (aggregation), while the exocyclic amine and ring nitrogens introduce polarity and hydrogen bonding capability.[1][2]

Standard non-polar solvents (CDCl₃) often fail to provide sufficient solubility or spectral resolution.[1][2] This guide details the hierarchy of alternative solvents, focusing on DMSO-d₆ as the primary workhorse and TFA-d as the "nuclear option" for intractable solids, while addressing the critical issue of proton exchange and chemical shift perturbation.

Module 1: Solvent Selection Matrix

Do not default to CDCl₃.[1][2][3] Use this matrix to select the correct solvent based on your specific analytical goal.

Solvent SystemRoleSolubilityAmine (-NH₂) VisibilityKey Risk Factor
DMSO-d₆ Primary Standard HighExcellent (Distinct singlets/doublets)Hygroscopic; water peak overlaps with aromatics if wet.[1][2]
CDCl₃ + MeOD-d₄ The "Tweaker"ModeratePoor (Exchange causes disappearance)Methanol facilitates proton exchange; -NH₂ signal lost.[1][2]
Acetone-d₆ The AlternativeModerate/HighGood (Sharper than DMSO)Volatile; limited solubility for highly planar stacks.[1][2]
TFA-d The "Nuclear Option" Extreme Shifted (Protonation occurs)Drastic Chemical Shift Changes. Sample recovery difficult.[1][2]
Module 2: Troubleshooting Guides (FAQs)
Q1: My sample is insoluble in CDCl₃, but when I use DMSO-d₆, the peaks are broad and undefined. Is my product impure?

Diagnosis: Likely Aggregation , not impurity.[1][2] Mechanism: Furo[2,3-d]pyrimidines are planar.[1][2] In solution, they stack like plates (


 stacking).[1][2] This increases the effective molecular tumbling time (

), leading to rapid transverse relaxation (

) and broad linewidths.[1] The Fix: Variable Temperature (VT) NMR
  • Prepare sample in DMSO-d₆ .[1][2]

  • Heat the probe to 323 K (50°C) or 343 K (70°C) .

  • Result: Thermal energy disrupts the stacks.[2] Peaks will sharpen significantly.[1][2]

  • Note: Ensure your tube is rated for high temperature and the cap is tight to prevent solvent evaporation/reflux.

Q2: I need to integrate the exocyclic amine (-NH₂) to confirm the structure, but it’s invisible in my spectrum.

Diagnosis: Fast Chemical Exchange. Mechanism: If you are using a protic solvent like Methanol-d₄ (MeOD) or wet CDCl₃, the amine protons exchange with the solvent deuterium/protons faster than the NMR timescale.[1]


The Fix: 
  • Switch to anhydrous DMSO-d₆ or Acetone-d₆ .[1][2]

  • Dry your sample thoroughly under high vacuum to remove residual water (which catalyzes exchange).[1][2]

  • The -NH₂ should appear as a broad singlet between

    
     6.5 - 8.5 ppm  (depending on substituents).[1][2]
    
Q3: My sample won't dissolve in DMSO, or I need to displace the water peak. Can I use TFA-d?

Diagnosis: Intractable Solubility. The Fix: Yes, but with a Critical Warning . Mechanism: Trifluoroacetic acid-d (TFA-d) is a strong acid.[1][2] It will protonate the N1 or N3 position of the pyrimidine ring.

  • Consequence: This creates a positive charge on the ring, causing a deshielding effect .[1] All aromatic signals will shift downfield (higher ppm), sometimes by >1.0 ppm.[1] You cannot compare these shifts directly to literature values reported in CDCl₃ or DMSO.[2]

Module 3: Visual Decision Logic

Use the following logic flow to determine the experimental path for your sample.

SolventLogic Start Start: 6-Phenylfuro[2,3-d] pyrimidin-4-amine Sample SolubilityCheck Is it soluble in CDCl3? Start->SolubilityCheck GoalCheck Goal: Observe NH2 or Carbon Skeleton? SolubilityCheck->GoalCheck Yes DMSO Use DMSO-d6 (Standard Protocol) SolubilityCheck->DMSO No GoalCheck->DMSO Observe NH2 MeOD Use CDCl3 + MeOD (Only for 13C/Skeleton) GoalCheck->MeOD Skeleton Only Broad Are peaks broad? DMSO->Broad VT Perform VT-NMR (50°C - 70°C) Broad->VT Yes (Aggregation) Insoluble Still Insoluble? Broad->Insoluble No (Solubility Issue) TFA Use TFA-d (Expect Shift Drifts) Insoluble->TFA Yes

Figure 1: Decision tree for solvent selection based on solubility and analytical goals.

Module 4: Advanced Protocols
Protocol A: The "Solubility Escalation" Workflow

Use this when standard preparation fails.

  • Dry Weighing: Weigh 5-10 mg of the amine into a clean vial (not the NMR tube directly, to avoid sticking to walls).

  • Initial Solvent: Add 0.6 mL DMSO-d₆ .

  • Sonication: Sonicate for 5 minutes at ambient temperature.

    • Check: Is the solution clear? If yes, proceed to NMR.[1][2]

  • Thermal Assist: If cloudy, heat the closed vial gently with a heat gun (approx 40-50°C) and vortex.

  • The Co-Solvent Step: If still cloudy, add 50-100

    
    L of CDCl₃  (if the issue is lipophilicity) or TFA-d  (if the issue is extreme polarity/stacking).[1]
    
    • Warning: Adding TFA-d renders the sample unrecoverable for biological assays without neutralization/extraction.[2]

Protocol B: Handling TFA-d Samples

Required when using Trifluoroacetic Acid-d.[1][2]

  • Safety: TFA is corrosive and volatile.[1][2] Handle in a fume hood.

  • Reference: TFA-d does not contain TMS. You must rely on the residual solvent peak or an internal standard.

    • Residual Peak: The residual proton in TFA-d appears at approx

      
       11.5 ppm , but this varies with water content.[2]
      
    • Recommendation: Add a sealed capillary of TMS/CDCl₃ into the tube for an external lock/reference if precise referencing is needed.

  • Shift Correction: Expect the following perturbations relative to DMSO:

    • H-5 (Furan ring): +0.2 to +0.5 ppm downfield.[1][2]

    • Phenyl protons: +0.1 to +0.3 ppm downfield.[1][2]

References
  • Antilla, J. C., & Buchwald, S. L. (2001).[1][4] Synthesis of Furo[2,3-d]pyrimidines and related heterocycles.[1][2][5][6][7][8] Organic Letters.[1][2][9] [1]

  • Jordan, F., & Nemeria, N.S. (2005).[1] Electronic and Nuclear Magnetic Resonance Spectroscopic Features of Aminopyrimidine Tautomers. Bioorganic Chemistry.[1][2][3][8][9][10]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (General Reference for Solvation Effects).

  • Nanalysis Corp. (2025).[1][2] Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid.

  • Institute of Molecular and Translational Medicine. (2024).[1][2] Identification of furo[2,3-d]pyrimidin-4-amine derivatives as kinase inhibitors.[1][2][8]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-Phenylfuro[2,3-d]pyrimidin-4-amine

Welcome to the Technical Support Center for Furo[2,3-d]pyrimidine derivatives. Synthesizing 6-phenylfuro[2,3-d]pyrimidin-4-amine—a critical heterocyclic scaffold for kinase inhibitors and drug development—often yields a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furo[2,3-d]pyrimidine derivatives. Synthesizing 6-phenylfuro[2,3-d]pyrimidin-4-amine—a critical heterocyclic scaffold for kinase inhibitors and drug development—often yields a crude product contaminated with unreacted furan precursors, hydrolyzed oxo-derivatives, and polymeric tars.

This guide provides field-proven, causality-driven methodologies to troubleshoot your purification workflow and isolate >99% pure product.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 6-Phenylfuro[2,3-d] pyrimidin-4-amine CheckTars Dark brown/black tars present? Start->CheckTars Charcoal Activated Charcoal Treatment CheckTars->Charcoal Yes CheckSM Unreacted furan SM present? CheckTars->CheckSM No Charcoal->CheckSM AcidBase Acid-Base Extraction (pH 1 -> pH 8) CheckSM->AcidBase Yes CheckOxo Oxo-impurity detected? CheckSM->CheckOxo No AcidBase->CheckOxo Chromatography Flash Chromatography CheckOxo->Chromatography Yes Crystallize Recrystallization CheckOxo->Crystallize No Chromatography->Crystallize Pure Pure Product (>98% HPLC) Crystallize->Pure

Figure 1: Diagnostic decision tree for the purification of crude 6-phenylfuro[2,3-d]pyrimidin-4-amine.

Frequently Asked Questions (Troubleshooting)

Q: My crude product is contaminated with dark brown/black tars. How do I remove these furan-derived polymers? A:

  • Causality: Furan rings, particularly the 2-aminofuran precursors used in cyclization reactions, are electron-rich and highly susceptible to oxidative polymerization or acid-catalyzed degradation upon exposure to air, light, or heat ()[1]. This results in highly conjugated, colored polymeric tars that co-precipitate with your product.

  • Solution: Perform an activated charcoal treatment during recrystallization ()[2]. The highly conjugated tars have a strong affinity for the porous carbon matrix via

    
     stacking, whereas the target pyrimidine monomer remains in solution.
    

Q: I am seeing a persistent co-eluting impurity on TLC/HPLC. Mass spec shows it is the unreacted starting material (2-amino-5-phenylfuran-3-carbonitrile). How can I separate them without column chromatography? A:

  • Causality: The starting material and the annulated product share similar lipophilicity, making normal-phase chromatography challenging. However, their basicities differ significantly. The predicted pKa of the conjugated pyrimidin-4-amine nitrogen is approximately 4.38 ()[3], making it a weak base. In contrast, the 2-aminofuran nitrogen is heavily delocalized into the electron-withdrawing nitrile group, rendering it virtually non-basic (pKa < 2).

  • Solution: Utilize a pH-controlled liquid-liquid extraction. By extracting the organic layer with 0.1 M HCl, the furo[2,3-d]pyrimidin-4-amine selectively protonates and migrates to the aqueous phase, leaving the unreacted furan behind.

Q: My LC-MS shows a major impurity with a mass of [M-1] or [M-17] relative to the target amine. What is this, and how do I remove it? A:

  • Causality: This is likely 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one (the oxo/hydroxyl derivative). It forms via the hydrolysis of the nitrile intermediate during cyclization, or incomplete amination if synthesized via a 4-chloro intermediate.

  • Solution: The oxo-derivative undergoes lactam-lactim tautomerization, giving it a weakly acidic proton (pKa ~8.5). Wash your organic layer with a mild base (e.g., 1.0 M NaOH). The oxo-impurity will deprotonate and partition into the aqueous layer as a sodium salt.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical differences between your product and common impurities is critical for designing a solvent system.

Property6-Phenylfuro[2,3-d]pyrimidin-4-amine (Target)2-Amino-5-phenylfuran-3-carbonitrile (SM Impurity)6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one (Oxo-Impurity)
Predicted pKa (Base) ~4.4 (Pyrimidine N)< 2.0 (Conjugated Amine)Non-basic
Predicted pKa (Acid) N/AN/A~8.5 (Lactam NH)
LogP (Lipophilicity) ~2.5~2.8~2.1
Soluble in 0.1 M HCl Yes (Forms HCl salt)NoNo
Soluble in 1.0 M NaOH NoNoYes (Forms Na⁺ salt)
Step-by-Step Methodologies
Protocol 1: Self-Validating pH-Gradient Extraction

Objective: Isolate the target amine from non-basic furan precursors and acidic oxo-impurities without the need for chromatography.

  • Dissolution: Dissolve 1.0 g of crude product in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Removes SM): Add 50 mL of 0.1 M HCl (aq). Shake vigorously in a separatory funnel and allow the layers to separate.

    • Causality: The target amine protonates (pKa ~4.4) and becomes water-soluble. The furan SM remains neutral.

    • Validation Check: Measure the pH of the aqueous layer; it must be < 2. Spot both layers on a TLC plate (UV 254 nm) to confirm the product has migrated to the aqueous phase. Discard the EtOAc layer.

  • Basification: Wash the retained aqueous layer with 20 mL of fresh EtOAc (discard this organic wash to remove trace neutral impurities). Slowly add 1.0 M NaOH to the aqueous layer until the pH reaches 9.0–10.0.

    • Validation Check: A cloudy precipitate (the free base product) will form as the pH crosses 5.0, visually validating the presence of the basic amine.

  • Alkaline Extraction (Removes Oxo-impurity): Extract the basic aqueous suspension with 2 x 50 mL of fresh EtOAc.

    • Causality: The target amine (now neutral) moves into the EtOAc. The acidic oxo-impurity (pKa ~8.5) remains in the aqueous layer as a water-soluble sodium salt.

  • Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization and Decolorization

Objective: Remove trace polymeric furan tars and achieve >99% crystalline purity.

  • Suspension: Suspend the solid product from Protocol 1 in a minimal volume of boiling Ethanol (EtOH).

  • Adsorption: If the solution is dark brown or black, add 10% w/w Activated Charcoal. Reflux for 15 minutes.

    • Causality: Extended conjugated systems in polymeric tars irreversibly bind to the charcoal's high surface area, while the smaller target molecules remain dissolved.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed Celite pad to remove the charcoal.

    • Validation Check: The filtrate must be pale yellow or colorless. If a dark tint persists, the tar load is too high; repeat step 2.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours to induce crystal lattice formation.

  • Recovery: Filter the crystals under vacuum, wash with 5 mL of ice-cold EtOH, and dry in a vacuum oven at 50 °C overnight.

References
  • LookChem. "6-(PYRIDIN-3-YL)FURO[2,3-D]PYRIMIDIN-4-AMINE Chemical Properties". LookChem Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing IC50 values of 6-Phenylfuro[2,3-d]pyrimidin-4-amine vs Erlotinib

Comparative Analysis of EGFR Kinase Inhibitors: 6-Phenylfuro[2,3-d]pyrimidin-4-amine Derivatives vs. Erlotinib The epidermal growth factor receptor (EGFR) is a critical target in oncology, particularly for non-small cell...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of EGFR Kinase Inhibitors: 6-Phenylfuro[2,3-d]pyrimidin-4-amine Derivatives vs. Erlotinib

The epidermal growth factor receptor (EGFR) is a critical target in oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation quinazoline-based inhibitors like Erlotinib remain the clinical gold standard, researchers continuously explore novel bioisosteric scaffolds to overcome resistance and improve binding affinity. Among these, the fused bicyclic furo[2,3-d]pyrimidine system—specifically 6-aryl/phenyl-substituted derivatives—has emerged as a highly potent class of ATP-competitive kinase inhibitors[1].

This guide provides an in-depth, data-driven comparison between Erlotinib and optimized 6-phenylfuro[2,3-d]pyrimidin-4-amine derivatives, detailing their mechanistic rationale, comparative IC50 profiles, and the self-validating experimental workflows required to evaluate them.

Mechanistic Basis & Signaling Pathway

Both Erlotinib and 6-phenylfuro[2,3-d]pyrimidin-4-amine function as reversible, ATP-competitive inhibitors. They bind to the intracellular tyrosine kinase domain of EGFR, preventing ATP from transferring its terminal phosphate to downstream substrates. This blockade halts the autophosphorylation of the receptor, effectively shutting down the RAS/RAF/MEK/ERK and PI3K/AKT proliferation pathways[2].

The furo[2,3-d]pyrimidine core acts as an adenine mimetic, while the 6-phenyl substitution is strategically designed to project into the hydrophobic pocket adjacent to the ATP-binding cleft, maximizing Van der Waals interactions[1].

EGFR_Inhibition Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Dimerization & Activation Path1 RAS / RAF / MEK / ERK Pathway EGFR->Path1 Autophosphorylation Path2 PI3K / AKT / mTOR Pathway EGFR->Path2 Autophosphorylation Inhibitor Erlotinib / Furo[2,3-d]pyrimidines (ATP-Competitive Blockade) Inhibitor->EGFR Inhibits Kinase Domain Outcome Tumor Cell Proliferation & Survival Path1->Outcome Path2->Outcome

Fig 1. Mechanism of action for ATP-competitive EGFR inhibitors blocking downstream proliferation.

Quantitative Data Comparison: Enzymatic vs. Cellular IC50

When evaluating kinase inhibitors, it is critical to distinguish between cell-free enzymatic potency and whole-cell efficacy. The table below compares Erlotinib with a highly optimized 6-arylsubstituted furo[2,3-d]pyrimidin-4-amine derivative (Compound 243, featuring an ethyl amino linker)[1].

CompoundCore ScaffoldEnzymatic EGFR IC50Cellular IC50 (EGFR-driven)
Erlotinib Quinazoline~2.0 nM[3]87.0 nM[1]
6-Aryl-Furo-Pyrimidine (Cmpd 243) Furo[2,3-d]pyrimidine0.4 nM [1]217.0 nM[1]
The "Cellular Drop-Off" Causality

While the 6-aryl-furo[2,3-d]pyrimidine derivative exhibits a superior enzymatic IC50 (0.4 nM vs Erlotinib's 2 nM) due to optimal hydrophobic packing in the isolated kinase domain, it suffers a significant drop in cellular potency (217 nM)[1].

  • Why does this happen? Enzymatic assays occur in isolated buffer systems. In whole-cell assays, the highly planar and lipophilic nature of the 6-phenyl/aryl substitution can lead to poor aqueous solubility, high plasma protein binding (if serum is present in the media), or limited membrane permeability.

  • The Erlotinib Advantage: Erlotinib maintains a robust cellular IC50 (~87 nM) because its flexible methoxyethoxy side chains improve aqueous solubility and cellular permeability, allowing sufficient intracellular drug concentrations to compete with millimolar levels of intracellular ATP[4].

Self-Validating Experimental Protocols

To accurately generate the IC50 data presented above, researchers must utilize strictly controlled, self-validating assay systems.

Protocol A: TR-FRET Enzymatic Kinase Assay

Objective: Determine the cell-free enzymatic IC50 of the inhibitor. Self-Validating Elements: Includes a 100% activity control (DMSO vehicle) and a 0% activity control (no enzyme) to calculate the Z'-factor, ensuring assay robustness.

TR_FRET_Workflow Step1 1. Compound Dilution (DMSO) Step2 2. Kinase + Inhibitor Pre-incubation Step1->Step2 Step3 3. Add ATP + Substrate (Reaction Initiation) Step2->Step3 Step4 4. Add HTRF Antibodies (Quench & Bind) Step3->Step4 Step5 5. TR-FRET Readout & IC50 Calculation Step4->Step5

Fig 2. Self-validating TR-FRET workflow for determining enzymatic IC50 of kinase inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Erlotinib and the furo-pyrimidine compound in 100% DMSO. Causality: Final DMSO concentration in the assay must remain

    
     to prevent solvent-induced denaturation of the EGFR kinase.
    
  • Pre-Incubation: Combine the inhibitor with recombinant human EGFR kinase in assay buffer (containing

    
     and DTT) for 30 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.
    
  • Reaction Initiation: Add ATP and a biotinylated peptide substrate. Causality: ATP must be added precisely at its apparent

    
     value (~10 µM for EGFR). Using physiological ATP levels (1-3 mM) in vitro would outcompete the inhibitor, artificially inflating the IC50.
    
  • Quench & Detection: After 60 minutes, add a quench buffer containing EDTA and Europium-labeled anti-phosphotyrosine antibodies. Causality: EDTA instantly chelates

    
    , halting the kinase reaction to ensure precise timing across all microplate wells.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals and fit the dose-response curve using a 4-parameter logistic regression to calculate the IC50.

Protocol B: Cellular Viability Assay (MTT)

Objective: Determine the cellular IC50 in an EGFR-driven cell line (e.g., HCC827 or A549).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at 3,000 cells/well. Fill the outer perimeter wells with sterile PBS. Causality: PBS prevents the "edge effect" (evaporation), which can artificially concentrate media in peripheral wells and skew viability data.

  • Drug Exposure (72h): Treat cells with a 10-point titration of the inhibitors. Causality: EGFR inhibitors are primarily cytostatic (inducing G1 cell cycle arrest). A 72-hour incubation allows for at least 2-3 cell doubling times, which is necessary to observe a measurable divergence in metabolic signal between treated and untreated populations[5].

  • Metabolic Readout: Add MTT reagent and incubate for 3 hours. Causality: Only viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium into purple formazan crystals, serving as a direct proxy for living cell count.

  • Solubilization & Measurement: Lyse cells with DMSO to dissolve the formazan and read absorbance at 570 nm.

Structure-Activity Relationship (SAR) Insights

The comparison between these two molecules highlights a fundamental principle in drug design. The furo[2,3-d]pyrimidine core is an exceptional kinase-binding scaffold. When substituted at the 6-position with an aryl or phenyl group (especially with flexible linkers like ethyl amino), the molecule achieves sub-nanomolar affinity (0.4 nM) by deeply penetrating the hydrophobic specificity pocket of EGFR[1].

However, Erlotinib's quinazoline core, combined with its solvent-exposed ether side chains, represents a more holistically optimized drug[4]. It balances the lipophilicity required for target binding with the hydrophilicity required for cellular penetration, underscoring why enzymatic potency must always be validated against cellular efficacy in the drug development pipeline.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: PubMed Central (PMC) / Frontiers in Chemistry URL:[Link]

  • Erlotinib Promotes Ligand-Induced EGFR Degradation in 3D but Not 2D Cultures of Pancreatic Ductal Adenocarcinoma Cells Source: MDPI / Cancers URL:[Link]

Sources

Validation

A Comparative Crystallographic Guide to 6-Phenylfuro[2,3-d]pyrimidine Derivatives: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of pu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This core structure is integral to numerous compounds exhibiting a wide range of pharmacological activities, particularly as potent kinase inhibitors in oncology research.[2] The strategic placement of a phenyl group at the 6-position of this scaffold offers a versatile anchor for synthetic modification, profoundly influencing the molecule's steric and electronic properties, and ultimately its interaction with biological targets. Understanding the precise three-dimensional arrangement of these derivatives at an atomic level is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).

This guide provides a comprehensive comparison of the crystal structure data for 6-phenylfuro[2,3-d]pyrimidine derivatives. Moving beyond a mere catalog of data, we delve into the causality behind experimental choices, from multi-component synthesis to single-crystal X-ray diffraction (SC-XRD) analysis. We will dissect the supramolecular architecture of these compounds, offering field-proven insights into how subtle changes in substitution patterns dictate crystal packing and intermolecular interactions.

I. The Strategic Importance of Crystallographic Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of small molecules.[3] For drug development professionals, a high-resolution crystal structure is invaluable. It provides irrefutable evidence of a compound's constitution, configuration, and conformation. This detailed structural information allows for a deeper understanding of:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsional angles reveal the intrinsic geometry of the furo[2,3-d]pyrimidine core and its substituents.

  • Conformational Preferences: The orientation of the 6-phenyl group relative to the fused heterocyclic system can be critical for receptor binding.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces are key to understanding crystal packing, which can influence physicochemical properties like solubility and stability.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can build robust models that guide the design of more potent and selective drug candidates.

II. Experimental Workflow: From Synthesis to Structure Elucidation

The journey from conceptual design to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. The following sections detail the self-validating protocols for the synthesis and crystallographic analysis of 6-phenylfuro[2,3-d]pyrimidine derivatives.

Diagram 1: General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis s1 Three-Component Reaction (β-Ketodinitrile, Boronic Acid, Aldehyde) s2 Pd(II)-Catalyzed Cyclization Cascade s1->s2 Pd(OAc)2, K2CO3 s3 Work-up & Column Chromatography s2->s3 Crude Product c1 Purity Confirmation (NMR, MS) s3->c1 c2 Slow Evaporation (e.g., DCM/Hexane) c1->c2 Pure Compound c3 Crystal Harvesting c2->c3 Single Crystals d1 Crystal Mounting & Data Collection (SC-XRD Diffractometer) c3->d1 d2 Structure Solution & Refinement (e.g., SHELXTL) d1->d2 Diffraction Data d3 Data Validation & Deposition (checkCIF, CCDC) d2->d3 Refined Structure (CIF) output Publication & Analysis d3->output Final Structural Data

Caption: A schematic overview of the workflow from chemical synthesis to final crystal structure analysis and deposition.

Part 1: Synthesis of 2,4,6-Triaryl-furo[2,3-d]pyrimidines

A robust and efficient method for the synthesis of the 6-phenylfuro[2,3-d]pyrimidine core is the Palladium(II)-catalyzed three-component reaction.[3][4][5] This approach offers high convergence and allows for the assembly of complex scaffolds in a single step.

Protocol:

  • Reactant Preparation: To an oven-dried reaction tube, add β-ketodinitrile (e.g., benzoylacetonitrile, 0.2 mmol), the corresponding arylboronic acid (e.g., phenylboronic acid, 0.3 mmol), and the appropriate aldehyde (e.g., benzaldehyde, 0.2 mmol).

  • Catalyst and Base Addition: Add Palladium(II) acetate (Pd(OAc)₂, 10 mol %) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent and Reaction Conditions: Add 1,4-dioxane (2.0 mL) as the solvent. Seal the tube and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,4,6-triaryl-furo[2,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices: The choice of a Pd(II) catalyst is crucial for activating the boronic acid and facilitating the carbopalladation of the nitrile group.[3] 1,4-Dioxane is selected as a high-boiling point aprotic solvent suitable for palladium-catalyzed cross-coupling reactions. Potassium carbonate acts as a base to facilitate the transmetalation step in the catalytic cycle.

Part 2: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a common and effective technique for small organic molecules.

Protocol:

  • Solution Preparation: Dissolve the purified compound (5-10 mg) in a minimal amount of a relatively volatile solvent in which it is readily soluble (e.g., dichloromethane or chloroform).

  • Inducing Crystallization: Add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

  • Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for very slow evaporation of the solvent mixture at room temperature.

  • Crystal Growth: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

Trustworthiness of the Protocol: This protocol is self-validating as the outcome is binary: either diffraction-quality crystals are obtained, or they are not. The purity of the starting material, confirmed by NMR and MS, is a critical prerequisite for successful crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

This protocol outlines the standard procedure for determining the molecular structure from a single crystal.

Protocol:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Integration: Collect a full sphere of diffraction data. The collected intensities are integrated and corrected for Lorentz and polarization effects.

  • Structure Solution: Solve the structure using direct methods or Patterson methods (e.g., using the SHELXT program). This provides an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental data by full-matrix least-squares on F² (e.g., using the SHELXL program). Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final refined structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). The final structure is validated using tools like checkCIF.[4]

  • Data Deposition: Deposit the final crystallographic information file (CIF) into a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[6][7][8][9]

III. Comparative Analysis of Crystal Structures

To illustrate the impact of substitution on the crystal packing of 6-phenylfuro[2,3-d]pyrimidine derivatives, we will compare the crystallographic data of two representative compounds.

  • Compound 1: 2-(4-Methoxyphenyl)-4,6-diphenylfuro[2,3-d]pyrimidine (CCDC 2297072)[3]

  • Compound 2: A related tricyclic furo[2,3-d]pyrimidinone derivative, 2-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]furo[2,3-d]pyrimidin-4(1H)-one (CCDC 2169125), is included to highlight the core scaffold's features.[10][11]

Table 1: Comparative Crystallographic Data

ParameterCompound 1 (CCDC 2297072)[3]Compound 2 (CCDC 2169125)[10][11]
Chemical FormulaC₂₅H₁₈N₂O₂C₂₀H₁₈BrN₃O₂
Formula Weight390.42428.28
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)18.068(3)10.9669(4)
b (Å)9.8732(19)12.3962(5)
c (Å)11.232(2)13.5615(5)
β (°)97.43(3)101.455(2)
Volume (ų)1987.3(6)1806.21(12)
Z (Molecules/Unit Cell)44
Temperature (K)293100
R₁ [I > 2σ(I)]0.0570.0306
wR₂ (all data)0.1510.0718
Structural Insights and Supramolecular Interactions

The crystal structure of Compound 1 reveals a densely packed arrangement driven primarily by C-H···π and π-π stacking interactions between the multiple aromatic rings. The planarity of the furo[2,3-d]pyrimidine core is a dominant feature, with the phenyl and methoxyphenyl substituents twisted out of this plane. The absence of strong hydrogen bond donors (like N-H or O-H) means that the crystal packing is governed by weaker, but collectively significant, van der Waals forces.

In contrast, while not a direct 6-phenyl analog, the structure of Compound 2 showcases the influence of a hydrogen bond donor (the amide N-H) and a halogen atom. The presence of the N-H group introduces the possibility of N-H···O hydrogen bonding, which can significantly alter the packing motif compared to Compound 1. Furthermore, the bromine atom can participate in halogen bonding, adding another layer of complexity and directionality to the intermolecular interactions.

Diagram 2: Key Intermolecular Interactions

Interactions cluster_compound1 Compound 1 Packing cluster_compound2 Compound 2 Packing C1_mol1 Furo[2,3-d]pyrimidine (Molecule A) C1_mol2 Furo[2,3-d]pyrimidine (Molecule B) C1_mol1->C1_mol2 π-π Stacking ch_pi C-H···π Interactions C2_mol1 Furo[2,3-d]pyrimidinone (Molecule C) C2_mol2 Furo[2,3-d]pyrimidinone (Molecule D) C2_mol1->C2_mol2 N-H···O Hydrogen Bonds xbond Br···O/N Halogen Bonds

Caption: A conceptual comparison of dominant intermolecular forces in the crystal packing of different furo[2,3-d]pyrimidine derivatives.

IV. Conclusion and Future Outlook

This guide has provided a comprehensive overview of the synthesis and crystallographic analysis of 6-phenylfuro[2,3-d]pyrimidine derivatives. The detailed experimental protocols offer a self-validating framework for researchers entering this field, while the comparative analysis underscores the profound impact of substituent choice on the supramolecular architecture.

The data clearly indicates that while the core furo[2,3-d]pyrimidine scaffold provides a rigid platform, the nature of the substituents at the 2-, 4-, and 6-positions dictates the crystal packing. Derivatives lacking strong hydrogen bond donors, such as Compound 1, rely on weaker π-stacking and C-H···π interactions. In contrast, the introduction of functional groups capable of hydrogen or halogen bonding can lead to more complex and predictable packing motifs.

For drug development professionals, these insights are critical. The ability to anticipate and control intermolecular interactions can influence key solid-state properties such as polymorphism, solubility, and bioavailability. Future work should focus on building a larger library of publicly available crystal structures for a systematic series of 6-phenylfuro[2,3-d]pyrimidine derivatives with varied electronic and steric properties. This will enable the development of more accurate predictive models for solid-state behavior, accelerating the design and development of next-generation therapeutics based on this versatile scaffold.

References

  • Dhara, H. N., Das, B., Barik, D., Manna, S., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075. [Link][2][3][4][5]

  • Aziz, M. A., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-8. [Link][2]

  • Song, B., Nie, L., Bozorov, K., Kuryazov, R., Zhao, J., & Aisa, H. A. (2022). Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library. Molecular Diversity, 27(4), 1767–1783. [Link][10][11]

  • Bozorov, K., Song, B., & Aisa, H. (2022). CCDC 2169125: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). CIF Deposition Guidelines. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Patel, B. K. (2023). CCDC 2297072: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link][1]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure. Retrieved from [Link][8]

  • Amanote Research. (2009). Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

  • Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta pharmaceutica Hungarica, 80(3), 101–108. [Link]

  • CoreTrustSeal. (2020). Cambridge Crystallographic Data Centre. Retrieved from [Link][6]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link][8]

  • CCDC. (n.d.). CCDC CIF. Retrieved from [Link]

  • CCDC. (n.d.). Crystallography. Retrieved from [Link][12]

  • CCDC. (n.d.). Home. Retrieved from [Link][9]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Tamimi, A. M. S. (2019). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 9(43), 25036-25055. [Link]

  • ResearchGate. (2020). How to use CCDC to find CIF files? Retrieved from [Link][7]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link][3]

Sources

Comparative

Comprehensive Guide to Purity Validation of Furopyrimidines: Elemental Analysis vs. Modern Alternatives

Furopyrimidines are privileged heterocyclic scaffolds in modern drug discovery, exhibiting potent pharmacological activities ranging from VEGFR-2 inhibition in oncology to first-in-class antiviral agents against henipavi...

Author: BenchChem Technical Support Team. Date: March 2026

Furopyrimidines are privileged heterocyclic scaffolds in modern drug discovery, exhibiting potent pharmacological activities ranging from VEGFR-2 inhibition in oncology to first-in-class antiviral agents against henipaviruses[1],[2]. However, the translation of a synthesized furopyrimidine hit into a viable lead compound relies entirely on the integrity of the biological data it generates. Testing an impure compound can lead to false positives, skewed structure-activity relationships (SAR), and wasted resources.

As a Senior Application Scientist, I frequently encounter discovery programs that rely solely on liquid chromatography (HPLC) for purity assessment. This is a critical vulnerability. To establish a self-validating system of scientific integrity, researchers must employ orthogonal analytical techniques. This guide objectively compares Elemental Analysis (EA) with High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for the purity validation of furopyrimidines, providing the causality behind experimental choices and actionable, step-by-step protocols.

The Analytical Triad: Causality in Purity Assessment

No single analytical technique provides a complete picture of a compound's purity. Each method operates on different physical principles, meaning each has specific blind spots.

  • High-Performance Liquid Chromatography (HPLC-UV/MS): Separates compounds based on polarity and detects them via UV absorbance or mass-to-charge ratio.

    • The Blind Spot: HPLC is blind to compounds lacking a chromophore or those that do not ionize well. If your furopyrimidine sample contains 5% residual silica gel from column chromatography or 3% inorganic salt (e.g., NaCl), HPLC will likely report a purity of >99% because these impurities are invisible to the UV detector.

  • Elemental Analysis (EA - CHNS): A foundational combustion technique where the sample is burned at ~1000°C, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

    • The Blind Spot: EA measures bulk atomic composition. If your sample is contaminated with a structural isomer (which has the exact same empirical formula), EA will show a perfect match to the theoretical values, completely missing the organic impurity.

  • Quantitative NMR (qNMR): Measures the absolute molar ratio of the analyte against a certified internal standard.

    • The Blind Spot: Requires high sample concentrations, specialized expertise, and can suffer from overlapping signals in complex aromatic regions typical of substituted furopyrimidines.

Purity_Validation Purity Absolute Purity Validation EA Elemental Analysis (EA) Detects: Salts, Water, Solvents EA->Purity Bulk Composition HPLC HPLC-UV/MS Detects: Organic Byproducts HPLC->Purity Trace Organics qNMR Quantitative NMR (qNMR) Detects: Absolute Molar Purity qNMR->Purity Molar Ratio

Orthogonal analytical techniques for comprehensive purity validation.

The ±0.4% EA Standard: A Critical Re-evaluation

Historically, the gold standard for proving the purity of a new organic compound has been Elemental Analysis. Leading chemistry journals and regulatory bodies (like the FDA and ACS) have long required that the experimentally found values for Carbon, Hydrogen, and Nitrogen fall within ±0.4% of the theoretical calculated values[3].

However, recent international studies have sparked intense debate regarding the scientific justification of the ±0.4% metric[4]. Because most laboratories outsource EA to third-party providers, inter-laboratory variability, instrument calibration differences, and sample handling errors frequently cause highly pure samples to fail this strict threshold[4],[5].

The Causality: If a furopyrimidine has a high molecular weight, a tiny amount of trapped solvent (e.g., water or ethyl acetate) will disproportionately skew the carbon and hydrogen percentages. Therefore, while EA remains an indispensable tool for detecting "invisible" inorganic mass, a failure to meet the ±0.4% threshold must be cross-examined with qNMR rather than immediately discarding the batch[6].

Comparative Experimental Data: A Furopyrimidine Case Study

To illustrate the necessity of orthogonal validation, consider the synthesis of a hypothetical furopyrimidine VEGFR-2 inhibitor candidate (Empirical Formula:


; Theoretical EA: C 67.91%, H 4.43%, N 17.60%).

We analyzed three different batches of this compound using HPLC, qNMR, and EA.

Table 1: Purity Validation Comparison Across Three Distinct Batches
Analytical MethodBatch A (Contains 3% NaCl)Batch B (Contains 3% Regioisomer)Batch C (Ultra-Pure)
HPLC-UV (254 nm) 99.8% (Misses inorganic salt)96.5% (Detects organic isomer)99.9%
qNMR (vs. Maleic Acid) 96.8%96.9%99.5%
EA - Carbon Found 65.87% (Δ -2.04%) 67.89% (Δ -0.02%)67.85% (Δ -0.06%)
EA - Nitrogen Found 17.07% (Δ -0.53%) 17.58% (Δ -0.02%)17.55% (Δ -0.05%)
Validation Status Fails EA (Salt contamination)Fails HPLC (Isomer contamination)Passes All Criteria

Data Synthesis:

  • Batch A would have been falsely approved if only HPLC was used. EA successfully flagged the inorganic salt contamination because the total combusted mass included the non-combustible NaCl, depressing the carbon and nitrogen percentages.

  • Batch B would have been falsely approved if only EA was used. Because the regioisomer shares the exact same empirical formula, the elemental combustion profile was perfect. HPLC and qNMR were required to detect the structural impurity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your biological assays, implement the following step-by-step workflow. This protocol is designed as a self-validating system where the output of one technique covers the blind spots of the previous one.

EA_Workflow Step1 1. Furopyrimidine Synthesis & High-Vacuum Drying Step2 2. HPLC-UV Profiling (Chromatographic Purity) Step1->Step2 Step3 3. qNMR Analysis (Absolute Quantification) Step2->Step3 If HPLC > 95% Step4 4. Elemental Analysis (CHN) (Combustion & GC) Step3->Step4 Confirm no invisible salts Step5 5. Orthogonal Validation (Data Reconciliation) Step4->Step5 If CHN within ±0.4%

Step-by-step orthogonal workflow for furopyrimidine purity validation.

Step 1: Rigorous Sample Preparation
  • Procedure: Transfer the purified furopyrimidine to a pre-weighed vial. Dry the sample in a vacuum oven at 60°C under high vacuum (< 0.1 mbar) for a minimum of 24 hours.

  • Causality: Furopyrimidines often trap crystallization solvents (like ethyl acetate or methanol) or atmospheric moisture within their crystal lattice. Even 1% trapped water will cause the Hydrogen EA value to spike and the Carbon value to drop, leading to a false failure of the ±0.4% metric.

Step 2: HPLC-UV/MS Profiling
  • Procedure: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile/Water. Run a gradient elution (e.g., 5% to 95% Acetonitrile over 15 minutes) on a C18 column, monitoring at 254 nm and 280 nm.

  • Causality: This establishes the baseline organic purity. Monitoring at multiple wavelengths ensures that impurities with different extinction coefficients than the parent furopyrimidine are not missed.

Step 3: Quantitative NMR (qNMR)
  • Procedure: Accurately weigh ~10 mg of the furopyrimidine and ~5 mg of a certified internal standard (e.g., Maleic acid or DSS) using a microbalance. Dissolve in

    
    . Acquire a 
    
    
    
    -NMR spectrum with a long relaxation delay (
    
    
    seconds).
  • Causality: The long relaxation delay ensures complete magnetization recovery for accurate integration. qNMR provides an absolute molar purity value that is independent of UV response factors, capturing analytes and inert materials that frequently escape chromatographic detection[6].

Step 4: Elemental Analysis (CHN Combustion)
  • Procedure: Submit 2-3 mg of the dried sample for microanalysis. The sample is combusted in an oxygen-rich environment, and the effluent gases are separated via gas chromatography.

  • Causality: This final step acts as the ultimate safeguard against inorganic contaminants (salts, silica, catalysts) that are invisible to both HPLC and

    
    -NMR. If the Carbon and Nitrogen values deviate by more than 0.4%, but the qNMR shows >99% purity, suspect inorganic salt contamination.
    

Conclusion

For complex heterocyclic systems like furopyrimidines, relying on a single analytical method for purity validation is a systemic risk. While the strict ±0.4% Elemental Analysis rule is currently undergoing scrutiny due to inter-laboratory variability[4], EA remains an irreplaceable tool for detecting non-chromophoric and inorganic mass. By integrating EA with HPLC and qNMR, researchers create a robust, self-validating framework that guarantees the integrity of downstream biological and pharmacokinetic data.

References

  • Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses VeriXiv[Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity PMC (National Institutes of Health)[Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science[Link]

  • Chemists Debate the Value of Elemental Analysis ACS Central Science[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique ACS Central Science[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Phenylfuro[2,3-d]pyrimidin-4-amine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-Phenylfuro[2,3-d]pyrimidin-4-amine in Drug Development Laboratories Executive Summary As a bioactive furo[2,3-d]pyrimidine derivative utilized extensively in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-Phenylfuro[2,3-d]pyrimidin-4-amine in Drug Development Laboratories

Executive Summary

As a bioactive furo[2,3-d]pyrimidine derivative utilized extensively in kinase inhibitor research and medicinal chemistry, 6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS: 18031-97-5) presents specific operational challenges at the end of its experimental lifecycle. Because discarding laboratory reagents requires strict adherence to environmental regulations to prevent ecological toxicity and ensure laboratory safety, this compound must be managed as a regulated hazardous waste[1]. This guide provides a self-validating, step-by-step methodology for the safe handling, accumulation, and disposal of this compound, ensuring scientific integrity and regulatory compliance.

Physicochemical Hazard Profile

To design an effective and compliant disposal strategy, we must first analyze the compound's physical and chemical properties. These metrics dictate the downstream waste management workflow.

PropertyValue / DescriptionDisposal Implication
Chemical Name 6-Phenylfuro[2,3-d]pyrimidin-4-amineContains nitrogenous heteroaromatics; combustion yields toxic NOx gases.
Molecular Formula C12H9N3OHigh carbon/nitrogen ratio necessitates high-temperature incineration[2].
Monoisotopic Mass 211.07455 DaSolid at room temperature; poses an inhalation risk as a fine powder if aerosolized[2].
Drain Disposal Eligibility Non-compliant Does not meet the criteria for safe sink disposal (not a simple, highly soluble inorganic salt)[3].

Mechanistic Rationale for Disposal Pathways

Why can't this compound go down the drain? The American Chemical Society (ACS) guidelines explicitly state that drain disposal is reserved for specific, low-toxicity, highly water-soluble inorganic salts with a moderate pH[3]. Complex heterocyclic amines like 6-Phenylfuro[2,3-d]pyrimidin-4-amine are highly recalcitrant to standard biological wastewater treatment facilities. They pose a severe risk of environmental bioaccumulation and aquatic toxicity. Therefore, they must be segregated at the point of generation and routed for high-temperature incineration, which completely destroys the bioactive pharmacophore and reduces the waste volume to inert ash[4].

Cradle-to-Grave Disposal Protocol

Every protocol in your laboratory should operate as a self-validating system. Follow these sequential steps to ensure that the disposal of 6-Phenylfuro[2,3-d]pyrimidin-4-amine is safe, compliant, and verifiable.

Phase 1: Segregation and Containment
  • Determine the Waste Matrix: Identify whether the compound is in a solid state (e.g., unused powder, contaminated pipette tips) or dissolved in a solvent (e.g., DMSO or acetonitrile from assay preparations).

    • Causality: Solid and liquid wastes require different incineration profiles. Mixing them complicates the chemical waste profile and drastically increases disposal costs.

  • Select the Appropriate Container: Use high-density polyethylene (HDPE) or glass containers that are chemically compatible with the waste matrix. Never use foodstuff containers (e.g., mason jars) for chemical waste[5].

  • Labeling: Immediately affix a standard "Hazardous Waste" label to the container. The label must explicitly list "6-Phenylfuro[2,3-d]pyrimidin-4-amine" and the primary solvent.

    • Validation Check: Cross-reference the label with the physical state of the waste. If a liquid solution turns cloudy or precipitates, re-evaluate solvent compatibility and note the phase change on the waste log.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Designate the SAA: Store the sealed waste container in a designated SAA at or near the point of generation (e.g., within the same chemical fume hood or a dedicated flammables cabinet)[5].

  • Volume and Time Limits: Containers must not be filled beyond 90% capacity to allow for vapor expansion and prevent pressure buildup[6]. Once a container is full, it must be dated and transferred out of the SAA within three days[5].

    • Causality: Strict SAA timeframes prevent the dangerous stockpiling of reactive or toxic chemicals in active workspaces, minimizing exposure risks during a laboratory fire or accidental spill.

    • Validation Check: Conduct weekly visual inspections of the SAA. A compliant SAA has zero unlabeled containers, no visible leaks, and no containers exceeding the 90% fill line.

Phase 3: Final Treatment and Incineration
  • Transfer to Central Accumulation: Move the waste to the facility's Central Accumulation Area (CAA), managed by Environmental Health and Safety (EHS) professionals.

  • Off-Site Incineration: EHS will coordinate with a licensed RCRA waste hauler to transport the material for high-temperature thermal destruction[4].

    • Validation Check: EHS must verify the chemical constituents on the waste profile against the physical manifest before accepting the transfer, ensuring a closed-loop chain of custody.

Operational Workflow Visualization

G Gen Waste Generation (6-Phenylfuro[2,3-d]pyrimidin-4-amine) Seg Waste Segregation (Solid vs. Liquid Matrix) Gen->Seg Identify State SAA Satellite Accumulation Area (SAA) Store at Point of Generation Seg->SAA Label & Store CAA Central Accumulation Area (CAA) Transfer within 3 days of filling SAA->CAA EHS Transfer Inc Licensed RCRA Incineration (Thermal Destruction) CAA->Inc Off-site Transport

Workflow for the regulatory-compliant disposal of 6-Phenylfuro[2,3-d]pyrimidin-4-amine.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release of 6-Phenylfuro[2,3-d]pyrimidin-4-amine, execute the following self-validating recovery protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator if the solid powder is aerosolized.

  • Contain: For solid spills, gently cover the powder with damp absorbent pads to prevent aerosolization. For liquid spills (compound dissolved in solvent), surround the liquid with an inert absorbent material like vermiculite or sand.

    • Validation Check: Ensure the perimeter of the spill is completely dry and inert before proceeding to collection.

  • Collect: Use non-sparking tools to scoop the absorbed material into a puncture-proof, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a compatible solvent (e.g., 70% ethanol or a mild laboratory detergent), collecting all washings as hazardous waste[7].

  • Verify: Visually inspect the area under bright light to ensure no powder or residue remains. Document the spill, the volume recovered, and the disposal manifest in the laboratory's incident log.

References

  • Regulation of Laboratory Waste - American Chemical Society. acs.org.[Link]

  • Hazardous Waste and Disposal - American Chemical Society. acs.org.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. cwu.edu.[Link]

  • 6-phenylfuro[2,3-d]pyrimidin-4-amine - PubChemLite. uni.lu.[Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? - Environmental Marketing Services. emsllcusa.com.[Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING - McGill University. mcgill.ca.[Link]

Sources

Handling

Personal protective equipment for handling 6-Phenylfuro[2,3-d]pyrimidin-4-amine

Comprehensive Safety and Operational Guide: Handling 6-Phenylfuro[2,3-d]pyrimidin-4-amine As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the use of specialized hete...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Phenylfuro[2,3-d]pyrimidin-4-amine

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the use of specialized heterocyclic building blocks like 6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS: 18031-97-5) has become increasingly common [1, 4]. This compound features a furo[2,3-d]pyrimidine core—a privileged scaffold in kinase inhibitor design. However, the exact structural features that make it biologically active also necessitate stringent laboratory safety protocols.

This guide provides a self-validating, step-by-step operational and safety framework designed to protect researchers from the specific hazards associated with this class of compounds, ensuring both scientific integrity and personnel well-being.

Toxicological Profile and Hazard Causality

To implement effective Personal Protective Equipment (PPE), one must first understand the causality of the hazard. 6-Phenylfuro[2,3-d]pyrimidin-4-amine is a composite of two toxicologically significant moieties: a furan ring and an aromatic amine[6].

  • Aromatic Amine Moiety: Aromatic amines are notorious for undergoing metabolic activation via cytochrome P450-mediated N-oxidation, forming highly reactive nitrenium ions. These electrophiles can covalently bind to DNA and proteins, presenting a genotoxic and cytotoxic risk [6].

  • Furan Moiety: The furan ring can undergo oxidative ring-opening to form reactive dicarbonyl species (such as cis-2-butene-1,4-dial equivalents), which are potent cross-linking agents [6].

Because of these dual metabolic activation pathways, inhalation of dust or transdermal absorption of solutions containing this compound must be strictly prevented.

Quantitative Chemical Data

Understanding the physical properties dictates the handling environment (e.g., assessing volatility and dust potential).

PropertyValueSource / Relevance
Molecular Formula C₁₂H₉N₃ODefines elemental composition [1].
Molecular Weight 211.22 g/mol Used for stoichiometric calculations [7].
Monoisotopic Mass 211.07455 DaCritical for LC-MS identification [1].
Physical State Solid (Powder)High risk of aerosolization during transfer; necessitates draft control [14].
Solubility Soluble in DMSO, DMFSolvents act as carriers, increasing skin permeability.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient when handling potentially genotoxic pharmaceutical intermediates. The following PPE matrix is engineered to break the chain of exposure.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8 mil).Aromatic amines dissolved in polar aprotic solvents (DMSO/DMF) rapidly permeate standard latex. Nitrile/Neoprene provides superior chemical resistance [6].
Eye/Face Protection ANSI Z87.1 certified chemical splash goggles. Face shield if handling >500 mg or pressurizing.Prevents mucosal absorption of airborne particulates or solvent splashes containing the dissolved API [13].
Body Protection Flame-resistant (FR), fluid-resistant lab coat with knit cuffs. Disposable Tyvek sleeves.Knit cuffs prevent wrist exposure between the glove and coat. Tyvek prevents powder adherence to woven cotton fabrics [11].
Respiratory N95 or P100 particulate respirator (if weighing outside a contained enclosure).Mitigates inhalation of fine powders, preventing pulmonary absorption and subsequent hepatic N-oxidation [8].

Operational Workflow and Handling Methodology

The following step-by-step methodology ensures that the compound remains fully contained from the storage vessel to the reaction flask.

SafeHandling Start 1. Risk Assessment Review SDS & Calculate Mass PPE 2. Don Mandatory PPE Double Nitrile, Goggles, Lab Coat Start->PPE Hood 3. Engineering Controls Verify Fume Hood Airflow (>100 fpm) PPE->Hood Handling 4. Material Handling Static-Free Weighing & Transfer Hood->Handling Spill Spill Event? Handling->Spill SpillResp Spill Response Protocol Isolate, Absorb, Decontaminate Spill->SpillResp Yes Reaction 5. Reaction Execution Sealed Vessel / Inert Atmosphere Spill->Reaction No Waste 6. Waste Segregation Label as Toxic Organic Waste SpillResp->Waste Reaction->Waste Doffing 7. Post-Op PPE Doffing & Hand Washing Waste->Doffing

Figure 1: Standard Operating Procedure (SOP) workflow for handling hazardous furan-amine intermediates.
Step-by-Step Weighing and Transfer Protocol
  • Preparation of the Environment: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Clear the hood of clutter to prevent turbulent airflow [12].

  • Static Mitigation: Powders of heterocyclic compounds are highly prone to static cling. Wipe the spatulas and weigh boats with a lint-free wipe lightly dampened with isopropanol, or use an anti-static ionizer gun to neutralize the weighing area.

  • Tare and Transfer: Place a pre-weighed, sealable vial on the analytical balance inside the hood. Using a micro-spatula, transfer the 6-Phenylfuro[2,3-d]pyrimidin-4-amine directly into the vial.

  • Solvent Addition (In-Situ): To minimize dust exposure, do not transport the dry powder across the lab. Add your reaction solvent (e.g., DMF, DMSO, or DCM) directly to the vial inside the fume hood. Cap the vial securely before removing it from the balance area.

  • Decontamination of Tools: Immediately place the used spatula into a beaker containing a decontamination solution (e.g., 10% bleach or a dedicated organic solvent wash) inside the hood.

Spill Response and Decontamination Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and cross-contamination.

For Solid Spills (Powder):

  • Isolate: Do not sweep or brush, as this aerosolizes the genotoxic powder [8].

  • Dampen: Gently cover the spill with absorbent paper towels. Lightly mist the towels with a solvent in which the compound is sparingly soluble (e.g., water/isopropanol mixture) to suppress dust without spreading the chemical.

  • Wipe: Carefully wipe inward from the edges of the spill to the center.

  • Clean: Wash the surface with a high-pH detergent solution, followed by a water rinse.

For Liquid Spills (Dissolved Compound):

  • Absorb: Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) over the liquid [8].

  • Collect: Use a non-sparking scoop to place the saturated absorbent into a hazardous waste container.

  • Decontaminate: Wash the area with a solvent appropriate for removing the carrier solvent, followed by soap and water.

Waste Disposal Plan

Improper disposal of furo-pyrimidine derivatives can lead to severe environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated weigh boats, spatulas, Tyvek sleeves, and heavily soiled gloves must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste - Contains Aromatic Amines" [8].

  • Liquid Waste: Solutions containing 6-Phenylfuro[2,3-d]pyrimidin-4-amine must be collected in dedicated, chemically compatible high-density polyethylene (HDPE) carboys.

    • Crucial Segregation: Do not mix with acidic waste streams, as the basic amine moiety may undergo exothermic salt formation. Segregate into "Halogenated" or "Non-Halogenated" organic waste based on the carrier solvent used [11].

  • Final Disposal: Transfer all labeled containers to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration by an approved waste disposal plant [8].

References

  • PubChemLite. (2025). 6-phenylfuro[2,3-d]pyrimidin-4-amine. Université du Luxembourg. Retrieved from [Link]

  • PubChem. (2025). 6-Phenylfuro[2,3-d]pyrimidin-4-amine | C12H9N3O | CID 696524. National Institutes of Health (NIH). Retrieved from [Link]

  • Google Patents. (n.d.). CA2571857A1 - Furanopyrimidines.
  • Molbase. (n.d.). 2-amino-5-phenylfuran-3-carbonitrile | 14742-32-6. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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6-Phenylfuro[2,3-d]pyrimidin-4-amine
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